molecular formula C25H25N3O2 B15605227 TC-G 1005

TC-G 1005

Cat. No.: B15605227
M. Wt: 399.5 g/mol
InChI Key: JQULIQJSYPZQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-G 1005 is a useful research compound. Its molecular formula is C25H25N3O2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULIQJSYPZQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TC-G 1005: A Selective TGR5 Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] TGR5 is activated by bile acids, leading to the stimulation of intracellular signaling pathways that regulate glucose homeostasis, energy expenditure, and inflammatory responses.[3][4][5] TC-G 1005 is a potent and selective synthetic agonist of TGR5, demonstrating significant potential as a pharmacological tool for investigating TGR5 function and as a lead compound for the development of novel therapeutics.[1][6][7] This technical guide provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacological properties, the underlying TGR5 signaling pathway, and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone[7]
Molecular Formula C25H25N3O2[7]
Molecular Weight 399.48 g/mol [7]
CAS Number 1415407-60-1[7]
Purity ≥98%[7]
Solubility Soluble to 100 mM in DMSO and ethanol[7]
Storage Store at -20°C[7]

In Vitro Pharmacology

This compound is a highly potent agonist of both human and murine TGR5. Its selectivity for TGR5 over other receptors, such as the farnesoid X receptor (FXR), makes it a valuable tool for deconvoluting the specific effects of TGR5 activation.[7][8]

ParameterSpeciesValue (nM)Reference
EC50 (TGR5) Human (hTGR5)0.72[6][9]
EC50 (TGR5) Mouse (mTGR5)6.2[6][9]

In Vivo Pharmacology

Oral administration of this compound in animal models has demonstrated its therapeutic potential for metabolic disorders. It effectively stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose regulation, and subsequently lowers blood glucose levels.[1][6]

GLP-1 Secretion in ICR Mice (Single Oral Dose) [6]

Dose (mg/kg)Increase in Plasma Active GLP-1
2531%
5096%
100282%

Blood Glucose Reduction in ICR Mice (Single 50 mg/kg Oral Dose) [6]

ParameterReduction
Blood Glucose AUC0-120 min 49%

Blood Glucose Reduction in db/db Mice (Single 50 mg/kg Oral Dose) [6]

Time Point (hours)Observation
4, 6, 10, and 24Significant reduction in blood glucose

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

ParameterValueReference
Dose (p.o.) 5 mg/kg[6]
Cmax 56 ng/mL[6]
t1/2 1.5 hours[6]

TGR5 Signaling Pathway

Activation of TGR5 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4] This signaling pathway ultimately results in diverse physiological responses, such as the secretion of GLP-1 from enteroendocrine L-cells.[4][10]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to TCG1005 This compound TCG1005->TGR5 Binds to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_vesicle GLP-1 Vesicle CREB->GLP1_vesicle Promotes Transcription GLP1_secreted Secreted GLP-1 GLP1_vesicle->GLP1_secreted Exocytosis

Caption: TGR5 signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro TGR5 Activity Assessment: CRE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate TGR5, leading to the production of cAMP and subsequent activation of a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene.

Materials:

  • HEK293 cells stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

  • Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control (DMEM with 0.1% DMSO).

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 100 µL of luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells.

Materials:

  • NCI-H716 cells (human enteroendocrine L-cell line).

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Matrigel-coated 24-well plates.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • This compound stock solution in DMSO.

  • DPP-4 inhibitor (e.g., sitagliptin).

  • GLP-1 ELISA kit.

Procedure:

  • Seed NCI-H716 cells onto Matrigel-coated 24-well plates and culture until they form a confluent monolayer.

  • Wash the cells twice with KRBB.

  • Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C.

  • Remove the pre-incubation buffer and add 500 µL of KRBB containing various concentrations of this compound or vehicle control, along with a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant and centrifuge to remove any cellular debris.

  • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose tolerance in vivo.

Materials:

  • Male ICR or db/db mice.

  • This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).

  • Glucose solution (2 g/kg) for oral gavage.

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., tail snip method).

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t= -60 min) from a tail snip.

  • Administer this compound or vehicle control orally by gavage.

  • At t=0 min, administer the glucose solution orally by gavage.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile to assess the overall effect on glucose tolerance.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation reporter_assay CRE-Luciferase Reporter Assay (HEK293-hTGR5) potency Determine EC50 reporter_assay->potency glp1_assay GLP-1 Secretion Assay (NCI-H716 cells) glp1_quant Quantify GLP-1 Secretion glp1_assay->glp1_quant animal_model Select Animal Model (e.g., ICR or db/db mice) ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt pk_study Pharmacokinetic Study (Rats) animal_model->pk_study glucose_tolerance Assess Glucose Tolerance ogtt->glucose_tolerance adme Determine ADME Profile pk_study->adme

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a potent and selective TGR5 agonist that serves as an invaluable research tool for elucidating the physiological roles of TGR5 in metabolic regulation. Its ability to stimulate GLP-1 secretion and improve glucose tolerance in vivo underscores the therapeutic potential of targeting TGR5 for the treatment of type 2 diabetes and related metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation TGR5-targeted therapies.

References

TC-G 1005: A Potent and Selective TGR5 Agonist for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally bioavailable agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. As a valuable tool for metabolic research, this compound has demonstrated significant effects on glucose homeostasis, primarily through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including detailed experimental methodologies and a summary of key quantitative data. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for the exploration of TGR5-mediated signaling pathways and their therapeutic potential in metabolic diseases.

Chemical Structure and Properties

This compound, with the IUPAC name (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a synthetic small molecule designed for high-affinity and selective binding to the TGR5 receptor.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₅N₃O₂
Molecular Weight 399.48 g/mol
CAS Number 1415407-60-1
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and ethanol
Appearance Off-white to yellow solid powder
Storage Store at -20°C

Mechanism of Action: TGR5 Agonism and Downstream Signaling

This compound functions as a potent and selective agonist for the TGR5 receptor.[2][3] TGR5 is a G protein-coupled receptor that, upon activation, stimulates the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, the precursor to GLP-1. This signaling cascade ultimately results in the secretion of GLP-1 from enteroendocrine L-cells. This compound is selective for TGR5 over the farnesoid X receptor (FXR), another nuclear receptor activated by bile acids.[1]

TGR5_Signaling_Pathway cluster_nucleus Cell Nucleus TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Gas Gαs TGR5->Gas AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proglucagon Proglucagon Gene Transcription CREB->Proglucagon Nucleus Nucleus GLP1 GLP-1 Secretion Proglucagon->GLP1 Leads to

Caption: TGR5 signaling pathway initiated by this compound.

Biological Activity and In Vivo Efficacy

In Vitro Potency

This compound demonstrates high potency in activating both human and murine TGR5 receptors, as determined by in vitro functional assays measuring cAMP production.

ReceptorEC₅₀ (nM)Reference
Human TGR5 (hTGR5) 0.72[4]
Mouse TGR5 (mTGR5) 6.2[4]
In Vivo Effects in Mice

Oral administration of this compound has been shown to stimulate GLP-1 secretion and subsequently reduce blood glucose levels in mouse models.

Animal ModelDose (p.o.)Effect on Plasma GLP-1Effect on Blood GlucoseReference
ICR Mice25 mg/kg31% increase-[4]
ICR Mice50 mg/kg96% increase49% reduction in AUC₀₋₁₂₀ min[4]
ICR Mice100 mg/kg282% increase-[4]
db/db Mice50 mg/kg-Significant reduction at 4, 6, 10, and 24 h[4]

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

SpeciesDose (p.o.)Cₘₐₓ (ng/mL)t₁/₂ (h)Reference
Rats5 mg/kg561.5[4]

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate the activity of TGR5 agonists like this compound. For specific details regarding the experiments conducted with this compound, it is recommended to consult the primary literature, specifically Duan H, et al. J Med Chem. 2012;55(23):10475-89.

TGR5 Activation Assay (cAMP Measurement)

This assay is designed to measure the ability of a compound to activate the TGR5 receptor and induce the production of intracellular cAMP.

TGR5_Assay_Workflow start Start seed_cells Seed CHO-K1 cells stably expressing TGR5 start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound at varying concentrations incubate1->add_compound incubate2 Incubate for 30 min add_compound->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Analyze data and determine EC₅₀ measure_cAMP->analyze end End analyze->end

Caption: Workflow for in vitro TGR5 activation assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human or mouse TGR5 are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well plates and incubated.

    • The culture medium is replaced with a stimulation buffer.

    • This compound is added to the wells at various concentrations.

    • Following a short incubation period, cells are lysed.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.

In Vivo GLP-1 Secretion Assay

This protocol describes the measurement of plasma GLP-1 levels in mice following oral administration of this compound.

Methodology:

  • Animals: Male ICR mice are used for the study.

  • Procedure:

    • Mice are fasted overnight.

    • This compound is administered via oral gavage at the desired doses.

    • Blood samples are collected at specified time points post-administration. A DPP-4 inhibitor is often added to the collection tubes to prevent GLP-1 degradation.

  • GLP-1 Measurement: Plasma is separated by centrifugation, and active GLP-1 levels are measured using a specific ELISA kit.

  • Data Analysis: Plasma GLP-1 concentrations are compared between the vehicle-treated and this compound-treated groups.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the effect of this compound on glucose disposal in mice.

Methodology:

  • Animals: Male ICR or db/db mice are used.

  • Procedure:

    • Mice are fasted overnight.

    • This compound or vehicle is administered orally.

    • After a set period (e.g., 30 minutes), a glucose solution is administered orally.

    • Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the different treatment groups.

Synthesis

The synthesis of this compound involves a multi-step chemical process. A detailed synthesis scheme and experimental procedures are described in the primary literature (Duan H, et al. J Med Chem. 2012;55(23):10475-89). Researchers should refer to this publication for a comprehensive understanding of the synthetic route.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the physiological roles of the TGR5 receptor. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies aimed at understanding TGR5-mediated signaling and its potential as a therapeutic target for type 2 diabetes and other metabolic disorders. This guide provides a foundational understanding of this compound to facilitate its effective use in the scientific community.

References

In-Depth Technical Guide: TC-G 1005, a Potent TGR5 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally active agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key in vivo experimental data for this compound. Detailed experimental protocols for the evaluation of its effects on glucagon-like peptide-1 (GLP-1) secretion and glucose tolerance in murine models are provided. Furthermore, the underlying TGR5 signaling pathway is elucidated through a detailed diagram. This document is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a small molecule belonging to the 4-phenoxynicotinamide class of compounds. Its fundamental properties are summarized in the table below.

PropertyValueCitations
CAS Number 1415407-60-1[1][2][3]
Molecular Weight 399.48 g/mol [1]
Molecular Formula C₂₅H₂₅N₃O₂[2][4]

Mechanism of Action: TGR5 Signaling Pathway

This compound exerts its therapeutic effects by activating TGR5, a G protein-coupled receptor primarily expressed in enteroendocrine L-cells, gallbladder, and certain immune cells. The activation of TGR5 in intestinal L-cells is of particular interest for the treatment of type 2 diabetes due to its role in stimulating the secretion of glucagon-like peptide-1 (GLP-1).

Upon binding of this compound, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates two primary downstream pathways:

  • Protein Kinase A (PKA) Pathway: cAMP activates PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the proglucagon gene, the precursor to GLP-1.

  • Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly activate Epac, which triggers a cascade involving phospholipase C-epsilon (PLC-ε) and results in an increase in intracellular calcium levels (Ca2+). This rise in intracellular calcium is a critical step for the exocytosis of GLP-1-containing granules.

The culmination of these signaling events is an enhanced synthesis and secretion of GLP-1, which then acts on pancreatic β-cells to potentiate glucose-dependent insulin (B600854) secretion, thereby contributing to lower blood glucose levels.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TCG1005 This compound TGR5 TGR5 TCG1005->TGR5 Gas Gαs TGR5->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Epac Epac cAMP->Epac CREB CREB PKA->CREB Proglucagon Proglucagon Gene Transcription CREB->Proglucagon GLP1_Synth GLP-1 Synthesis Proglucagon->GLP1_Synth Exocytosis GLP-1 Exocytosis GLP1_Synth->Exocytosis PLC PLC-ε Epac->PLC Ca2 ↑ [Ca2+] PLC->Ca2 Ca2->Exocytosis GLP1_Secretion GLP-1 Secretion Exocytosis->GLP1_Secretion

This compound activates TGR5, leading to GLP-1 secretion.

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in preclinical models, primarily through its ability to stimulate GLP-1 secretion and subsequently improve glucose homeostasis.

GLP-1 Secretion in ICR Mice

Oral administration of this compound to male ICR mice resulted in a dose-dependent increase in plasma active GLP-1 levels.[1]

Dose (mg/kg)Increase in Plasma Active GLP-1
2531%
5096%
100282%
Oral Glucose Tolerance Test (OGTT) in ICR Mice

In an oral glucose tolerance test, a single oral dose of 50 mg/kg of this compound led to a 49% reduction in the blood glucose area under the curve (AUC) from 0 to 120 minutes in ICR mice.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the in vivo evaluation of this compound and similar TGR5 agonists.

In Vivo GLP-1 Secretion Assay

This protocol outlines the procedure to assess the effect of orally administered this compound on GLP-1 secretion in mice.

GLP1_Secretion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fast male ICR mice overnight Admin Administer this compound or vehicle (single oral gavage) Fasting->Admin DrugPrep Prepare this compound suspension in appropriate vehicle DrugPrep->Admin Wait Wait for a defined period (e.g., 30 minutes) Admin->Wait Blood Collect blood sample (e.g., via retro-orbital sinus) Wait->Blood Plasma Isolate plasma by centrifugation Blood->Plasma ELISA Measure active GLP-1 levels using a specific ELISA kit Plasma->ELISA

Workflow for in vivo GLP-1 secretion assay.

Detailed Steps:

  • Animals: Male ICR mice are used for this study.

  • Fasting: The mice are fasted overnight prior to the experiment but are allowed free access to water.

  • Drug Formulation: this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).

  • Administration: A single oral gavage of this compound is administered at doses of 25, 50, and 100 mg/kg. A control group receives the vehicle only.

  • Blood Collection: At a specified time point after administration (e.g., 30 minutes), blood samples are collected. To prevent the degradation of active GLP-1, it is recommended to collect blood into tubes containing a DPP-4 inhibitor.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C.

  • GLP-1 Measurement: The concentration of active GLP-1 in the plasma samples is quantified using a commercially available ELISA kit.

Oral Glucose Tolerance Test (OGTT)

This protocol is designed to evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

Detailed Steps:

  • Animals and Fasting: Male ICR mice are fasted overnight (approximately 16-18 hours) before the test.[5]

  • Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered via oral gavage.[1]

  • Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein just before the glucose challenge.

  • Glucose Challenge: A solution of glucose (e.g., 2 g/kg body weight) is administered by oral gavage.[6]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at several time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[5][7]

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion.

Conclusion

This compound is a well-characterized, potent TGR5 agonist with demonstrated in vivo efficacy in preclinical models of metabolic disease. Its ability to dose-dependently stimulate GLP-1 secretion and improve glucose tolerance makes it a valuable tool for research into TGR5-mediated signaling and a potential lead compound for the development of novel anti-diabetic therapies. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other TGR5 agonists.

References

The Role of TC-G 1005 in GLP-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective small-molecule agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] This receptor has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating glucose homeostasis, energy expenditure, and inflammatory responses. Of particular interest is the function of TGR5 in the gastrointestinal tract, where its activation on enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is an incretin (B1656795) hormone with multiple beneficial effects on glucose metabolism, including enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[2][3] This technical guide provides an in-depth overview of the role of this compound in stimulating GLP-1 secretion, including its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action: TGR5 Signaling Pathway in GLP-1 Secretion

This compound exerts its effects on GLP-1 secretion by binding to and activating the TGR5 receptor on the surface of enteroendocrine L-cells, which are primarily located in the ileum and colon. The activation of TGR5 initiates a downstream signaling cascade that culminates in the exocytosis of GLP-1-containing granules.

The primary signaling pathway involves the coupling of TGR5 to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac contribute to the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum and an increase in Ca2+ influx through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration is a critical trigger for the fusion of GLP-1-containing vesicles with the cell membrane and the subsequent release of GLP-1 into the bloodstream.

TGR5_Signaling_Pathway This compound This compound TGR5 TGR5 This compound->TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Ca2_increase ↑ Intracellular Ca²⁺ PKA->Ca2_increase Epac->Ca2_increase GLP1_Secretion GLP-1 Secretion Ca2_increase->GLP1_Secretion Triggers

Caption: TGR5 signaling cascade leading to GLP-1 secretion.

Quantitative Data on this compound-Induced GLP-1 Secretion

In vivo studies have demonstrated a significant dose-dependent effect of this compound on plasma GLP-1 levels. The following table summarizes the key findings from a study in imprinting control region (ICR) mice.[2]

Compound Dose (mg/kg, p.o.) Animal Model Increase in Active Plasma GLP-1 (%) Reference
This compound25ICR Mice31%[2]
This compound50ICR Mice96%[2]
This compound100ICR Mice282%[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in GLP-1 secretion, based on the procedures described in the primary literature.[2]

In Vivo GLP-1 Secretion Assay in Mice

This protocol describes the procedure for evaluating the effect of orally administered this compound on plasma GLP-1 levels in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male ICR mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin)

  • Centrifuge

  • Active GLP-1 ELISA kit

  • Plate reader

Procedure:

  • Animal Acclimation: House male ICR mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the mice for 12-16 hours overnight with free access to water.

  • Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL to deliver 25, 50, and 100 mg/kg in a 10 mL/kg volume).

  • Oral Administration: Administer this compound suspension or vehicle to the mice via oral gavage.

  • Blood Collection: At a specified time point post-administration (e.g., 30 minutes), collect blood samples from the mice via cardiac puncture or retro-orbital sinus into tubes containing EDTA and a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage increase in plasma GLP-1 levels in the this compound-treated groups compared to the vehicle-treated control group.

InVivo_Workflow Acclimation 1. Animal Acclimation (ICR Mice) Fasting 2. Overnight Fasting Acclimation->Fasting Dosing 3. Oral Gavage (this compound or Vehicle) Fasting->Dosing Blood_Collection 4. Blood Collection (with DPP-4 Inhibitor) Dosing->Blood_Collection Plasma_Separation 5. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation ELISA 6. GLP-1 Measurement (ELISA) Plasma_Separation->ELISA Analysis 7. Data Analysis ELISA->Analysis

Caption: Workflow for in vivo GLP-1 secretion assay.
In Vitro GLP-1 Secretion Assay using Enteroendocrine Cell Lines

This protocol outlines a general procedure for assessing the direct effect of this compound on GLP-1 secretion from an enteroendocrine cell line, such as NCI-H716 or STC-1.

Materials:

  • NCI-H716 or STC-1 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound

  • DMSO (for compound dissolution)

  • Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Multi-well cell culture plates

  • Active GLP-1 ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Culture NCI-H716 or STC-1 cells in the appropriate medium and conditions until they reach a suitable confluency for the assay.

  • Seeding: Seed the cells into multi-well plates and allow them to adhere and grow for 24-48 hours.

  • Starvation: Prior to the experiment, gently wash the cells with a serum-free medium or buffer and then incubate them in the same medium for a defined period (e.g., 2 hours) to establish a basal secretion level.

  • Compound Treatment: Prepare serial dilutions of this compound in the secretion buffer. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells, including the vehicle control.

  • Incubation: Remove the starvation medium and add the this compound dilutions or vehicle control to the respective wells. Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • GLP-1 Measurement: Determine the concentration of GLP-1 in the collected supernatants using a commercial ELISA kit.

  • Data Analysis: Express the GLP-1 secretion as a fold-change or percentage increase over the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the TGR5 receptor. Its potent and selective agonism of TGR5 leads to a significant, dose-dependent increase in GLP-1 secretion from enteroendocrine L-cells. The mechanism of action is well-characterized and involves the canonical Gαs-cAMP signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of TGR5 agonists like this compound for the treatment of type 2 diabetes and other metabolic disorders. The ability of this compound to enhance the secretion of the beneficial incretin hormone GLP-1 underscores the importance of the TGR5 signaling pathway in metabolic regulation.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of TC-G 1005 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: TC-G 1005 is a potent, selective, and orally active agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3][4] As a critical regulator of metabolic and inflammatory processes, TGR5 activation by this compound initiates a cascade of downstream signaling events with significant therapeutic potential. The primary physiological outcomes of this compound activation include the stimulation of glucagon-like peptide-1 (GLP-1) secretion and the subsequent reduction of blood glucose levels.[2][5] This guide provides a detailed overview of the core signaling pathways, quantitative activation data, and key experimental methodologies relevant to the study of this compound.

Core Signaling Mechanism: The TGR5-cAMP Axis

This compound exerts its effects by binding to and activating TGR5, a Gs alpha subunit-coupled receptor.[6][7] This activation is the initiating step for a canonical signaling cascade that serves as the foundation for the receptor's diverse physiological roles.

Upon agonist binding, TGR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit.[7] The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The subsequent rise in intracellular cAMP levels leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA).[6][7]

TGR5_Core_Pathway TCG This compound TGR5 TGR5 (GPBAR1) TCG->TGR5 Binds & Activates Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Core activation pathway of the TGR5 receptor by this compound.

Key Downstream Effector Pathways

The increase in intracellular cAMP and subsequent PKA activation triggers multiple downstream pathways that mediate the metabolic and anti-inflammatory effects of this compound.

  • GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver of GLP-1 secretion. The cAMP/PKA pathway, along with the Exchange protein directly activated by cAMP (EPAC), plays a crucial role in this process, leading to improved glucose homeostasis.[6]

  • Anti-Inflammatory Response: TGR5 activation has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor κB (NF-κB) signaling pathway in immune cells like macrophages.[8]

  • Energy Homeostasis: TGR5 is expressed in tissues involved in energy metabolism, such as brown adipose tissue and skeletal muscle. Its activation can increase energy expenditure, contributing to its therapeutic potential in metabolic disorders.

  • AKT Signaling: In certain cell types, such as macrophages and endothelial cells, TGR5 activation can stimulate the Protein Kinase B (AKT) signaling pathway, which is involved in cell survival, proliferation, and metabolism.[7][8] This can occur via EPAC-mediated activation of PI3K or through other G-protein-dependent mechanisms.[6][8]

TGR5_Downstream_Pathways cluster_core Core Pathway TCG This compound TGR5 TGR5 TCG->TGR5 cAMP cAMP TGR5->cAMP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC GLP1 GLP-1 Secretion (Enteroendocrine Cells) PKA->GLP1 Energy Increased Energy Expenditure PKA->Energy NFkB NF-κB Pathway PKA->NFkB Inhibits EPAC->GLP1 AKT AKT Pathway EPAC->AKT Inflammation Reduced Inflammation NFkB->Inflammation Metabolism Metabolic Regulation & Cell Survival AKT->Metabolism

Caption: Major downstream effector pathways following TGR5 activation.

Quantitative Data Summary

The potency of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Potency of this compound

TargetCell LineAssay TypeEC₅₀Reference(s)
Human TGR5 (hTGR5)HEK293CRE-Luciferase Reporter0.72 nM[1][3][5][9]
Mouse TGR5 (mTGR5)HEK293CRE-Luciferase Reporter6.2 nM[1][3][9]

Table 2: Key In Vivo Effects of this compound in Mice

Animal ModelDosage (Oral)EffectMagnitudeReference(s)
ICR Mice50 mg/kgBlood Glucose Reduction49% decrease in AUC₀₋₁₂₀ min[1][9]
ICR Mice25 mg/kgPlasma GLP-1 Increase31%[9]
ICR Mice50 mg/kgPlasma GLP-1 Increase96%[9]
ICR Mice100 mg/kgPlasma GLP-1 Increase282%[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of this compound.

TGR5 Activation Assay (CRE-Luciferase Reporter Gene Assay)

This in vitro assay quantifies the activation of the TGR5-cAMP pathway by measuring the expression of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE).

Objective: To determine the potency (EC₅₀) of this compound on human or mouse TGR5.

Materials:

  • HEK293 cells stably expressing the target TGR5 receptor (human or mouse).

  • CRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the TGR5-expressing HEK293 cells into 96-well white, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Transfection (if not a stable line): Co-transfect cells with the TGR5 expression vector and the CRE-luciferase reporter plasmid. Allow 24-48 hours for expression.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. Include a vehicle control (DMSO) and a positive control (e.g., a known TGR5 agonist).

  • Cell Treatment: Replace the culture medium with the prepared compound dilutions.

  • Incubation: Incubate the plates for a specified period (e.g., 5.5 hours) at 37°C in a CO₂ incubator.[9]

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence signal from each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed TGR5-HEK293 Cells in 96-well Plate C 3. Treat Cells with Compound Dilutions A->C B 2. Prepare Serial Dilution of this compound B->C D 4. Incubate for 5.5 hours at 37°C C->D E 5. Add Luciferase Reagent & Read Luminescence D->E F 6. Plot Dose-Response Curve & Calculate EC₅₀ E->F

Caption: Workflow for the CRE-Luciferase TGR5 activation assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

This assay assesses the effect of a compound on glucose regulation in an animal model.

Objective: To evaluate the impact of this compound on blood glucose clearance in mice.

Materials:

  • Male ICR or db/db mice.

  • This compound formulation for oral gavage.

  • Glucose solution (e.g., 2 g/kg).

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., lancets, capillaries).

Protocol:

  • Acclimation and Fasting: Acclimate animals to handling. Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.

  • Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.[1][9]

  • Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time for both vehicle and treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion and compare the values between groups to determine the percentage reduction.

Disclaimer: this compound is an experimental compound intended for research use only and is not for human consumption.[1] All animal experiments should be conducted in accordance with approved institutional guidelines and ethical standards.

References

Preclinical Research on TC-G 1005 and Diabetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on TC-G 1005, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), in the context of diabetes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound, providing insights into its potency and efficacy in diabetic models.

Table 1: In Vitro Activity of this compound

TargetCell LineAssayEC50 (nM)Reference
Human TGR5 (hTGR5)HEK293CRE-driven luciferase reporter gene assay0.72[1]
Mouse TGR5 (mTGR5)HEK293CRE-driven luciferase reporter gene assay6.2[1]

Table 2: In Vivo Efficacy of this compound in Murine Models of Diabetes

Animal ModelTreatmentDose (mg/kg, p.o.)Key FindingsReference
Imprinting Control Region (ICR) MiceSingle dose2531% increase in plasma active GLP-1 levels[1]
5096% increase in plasma active GLP-1 levels[1]
100282% increase in plasma active GLP-1 levels[1]
Single dose5049% reduction in blood glucose AUC0-120 min during an OGTT[1]
db/db MiceSingle dose50Significant reduction in blood glucose at 4, 6, 10, and 24 hours[1]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by activating TGR5, a G protein-coupled receptor primarily coupled to the Gs alpha subunit. This activation initiates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone with potent glucose-lowering effects.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TC_G_1005 This compound TGR5 TGR5 Receptor TC_G_1005->TGR5 Binds and Activates Gs_protein Gs Protein (inactive) TGR5->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP AC Adenylyl Cyclase Gs_protein_active->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange protein directly activated by cAMP (EPAC) cAMP->EPAC Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis EPAC->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

TGR5 signaling cascade leading to GLP-1 secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro TGR5 Activation Assay

This assay is designed to determine the potency of this compound in activating the human and mouse TGR5 receptors.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently co-transfected with a mammalian expression vector encoding either human or mouse TGR5 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.

2. Agonist Treatment:

  • Transfected cells are seeded into 96-well plates.

  • After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of this compound.

  • Cells are incubated with the compound for a specified period (e.g., 5.5 hours) to allow for receptor activation and subsequent luciferase expression.[1]

3. Luciferase Assay:

  • Following incubation, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • The resulting luminescence data is normalized to a control (e.g., vehicle-treated cells) and plotted against the logarithm of the agonist concentration.

  • The EC50 value, representing the concentration of this compound that elicits a half-maximal response, is calculated using a sigmoidal dose-response curve fit.

In_Vitro_Workflow Start Start HEK293_Culture Culture HEK293 Cells Start->HEK293_Culture Transfection Co-transfect with TGR5 and CRE-luciferase plasmids HEK293_Culture->Transfection Seeding Seed cells in 96-well plates Transfection->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 5.5 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro TGR5 activation assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of this compound on glucose disposal in response to an oral glucose challenge.

1. Animal Models:

  • Normal Mice: Imprinting Control Region (ICR) mice.

  • Diabetic Mice: db/db mice, a genetic model of type 2 diabetes.

2. Acclimatization and Fasting:

  • Animals are acclimatized to the experimental conditions for at least one week.

  • Prior to the test, mice are fasted overnight (approximately 12-16 hours) with free access to water.

3. Drug Administration:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • A single dose of this compound or vehicle is administered via oral gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).

4. Glucose Challenge and Blood Sampling:

  • A baseline blood sample (t=0) is collected from the tail vein.

  • A glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Blood glucose concentrations are measured using a glucometer.

5. Data Analysis:

  • Blood glucose levels are plotted against time.

  • The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

In Vivo GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of active GLP-1 in vivo.

1. Animal Model:

  • Imprinting Control Region (ICR) mice.

2. Drug Administration:

  • Mice are fasted for a specified period (e.g., 4-6 hours).

  • A single oral dose of this compound or vehicle is administered.

3. Plasma Collection:

  • At a specified time point after drug administration (e.g., 15-30 minutes), blood is collected via cardiac puncture or from the tail vein into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. GLP-1 Measurement:

  • The concentration of active GLP-1 in the plasma samples is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1 (7-36 amide and 7-37).

In_Vivo_Workflow cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_GLP1 GLP-1 Secretion Assay OGTT_Start Fast Mice Overnight OGTT_Drug Administer this compound (p.o.) OGTT_Start->OGTT_Drug OGTT_Baseline Collect Baseline Blood (t=0) OGTT_Drug->OGTT_Baseline OGTT_Glucose Administer Glucose (p.o.) OGTT_Baseline->OGTT_Glucose OGTT_Sampling Collect Blood at 15, 30, 60, 120 min OGTT_Glucose->OGTT_Sampling OGTT_Analysis Measure Blood Glucose & Calculate AUC OGTT_Sampling->OGTT_Analysis GLP1_Start Fast Mice GLP1_Drug Administer this compound (p.o.) GLP1_Start->GLP1_Drug GLP1_Collection Collect Blood with DPP-4 Inhibitor GLP1_Drug->GLP1_Collection GLP1_Plasma Isolate Plasma GLP1_Collection->GLP1_Plasma GLP1_ELISA Measure Active GLP-1 (ELISA) GLP1_Plasma->GLP1_ELISA

Workflow for in vivo preclinical experiments.

References

An In-depth Technical Guide to TC-G 1005 and its Interaction with the Bile Acid Receptor TGR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5 or the G protein-coupled bile acid receptor 5. As a key regulator of energy homeostasis and glucose metabolism, TGR5 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This compound serves as a valuable pharmacological tool for elucidating the physiological roles of TGR5 and for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its interaction with TGR5, and the downstream signaling pathways it modulates. The guide includes detailed experimental protocols, quantitative data, and visual representations of key processes to support further research and development in this area.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its in vitro potency, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueAssay
EC50Human TGR50.72 nMCRE-driven luciferase reporter gene assay
EC50Mouse TGR56.2 nMCRE-driven luciferase reporter gene assay

Table 2: In Vivo Efficacy of this compound in ICR Mice

Dose (mg/kg, p.o.)Effect on Plasma GLP-1 LevelsEffect on Blood Glucose AUC0-120 min (OGTT)
2531% increaseNot reported
5096% increase49% reduction
100282% increaseNot reported

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueDosing
Cmax56 ng/mL5 mg/kg, p.o.
t1/21.5 hours5 mg/kg, p.o.

Signaling Pathways

Activation of TGR5 by this compound initiates a signal transduction cascade that plays a crucial role in metabolic regulation. The primary signaling pathway involves the coupling of TGR5 to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in metabolic processes. One of the key outcomes of this pathway is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the intestine.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion GLP-1 Secretion This compound This compound TGR5 TGR5 This compound->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., proglucagon) CREB->Gene Promotes Vesicle Secretory Vesicle Gene->Vesicle Leads to packaging of GLP1 GLP-1 Vesicle->GLP1 Exocytosis

Caption: TGR5 signaling pathway activated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro TGR5 Activation Assay (CRE-driven Luciferase Reporter Gene Assay)

This assay quantifies the ability of this compound to activate TGR5 in a cellular context, leading to the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with a mammalian expression vector for human or mouse TGR5 and a CRE-driven luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with serum-free DMEM.

    • This compound is dissolved in DMSO to prepare a stock solution and then serially diluted in serum-free DMEM to achieve the desired final concentrations.

    • The cells are treated with various concentrations of this compound or vehicle (DMSO) and incubated for 5.5 hours.

  • Luciferase Assay:

    • After the incubation period, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The data are analyzed using a nonlinear regression to determine the EC50 value.

TGR5_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plates B Co-transfect with TGR5, CRE-luciferase, and Renilla luciferase plasmids A->B C Replace medium with serum-free DMEM B->C D Add serial dilutions of this compound or vehicle C->D E Incubate for 5.5 hours D->E F Lyse cells and measure Firefly & Renilla luciferase activity E->F G Normalize Firefly to Renilla activity F->G H Calculate EC50 using nonlinear regression G->H

Caption: Workflow for the in vitro TGR5 activation assay.
In Vivo GLP-1 Secretion Assay

This assay measures the effect of orally administered this compound on the secretion of GLP-1 in mice.

Methodology:

  • Animals and Dosing:

    • Male imprinting control region (ICR) mice are used for the study.

    • Mice are fasted overnight prior to the experiment.

    • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses of 25, 50, and 100 mg/kg. A vehicle control group is also included.

  • Glucose Challenge and Sample Collection:

    • One hour after the administration of this compound or vehicle, all mice are challenged with an oral gavage of glucose (2 g/kg).

    • 15 minutes after the glucose challenge, blood samples are collected from the retro-orbital plexus into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).

  • Plasma GLP-1 Measurement:

    • The blood samples are centrifuged to separate the plasma.

    • Plasma GLP-1 levels are measured using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

GLP1_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_challenge Glucose Challenge & Sampling cluster_analysis Analysis A Fast ICR mice overnight B Administer this compound (25, 50, 100 mg/kg, p.o.) or vehicle A->B C Wait for 1 hour B->C D Administer glucose (2 g/kg, p.o.) C->D E Collect blood sample (15 min post-glucose) D->E F Separate plasma by centrifugation E->F G Measure plasma GLP-1 levels using ELISA F->G

Caption: Workflow for the in vivo GLP-1 secretion assay.
Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of this compound on glucose disposal in mice.

Methodology:

  • Animals and Dosing:

    • Male ICR mice are fasted for 12 hours before the test.

    • This compound (50 mg/kg) or vehicle is administered by oral gavage.

  • Glucose Challenge and Blood Glucose Monitoring:

    • 30 minutes after the administration of the compound or vehicle, a baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.

    • Immediately after the baseline measurement, mice are given an oral glucose load (2 g/kg).

    • Blood glucose levels are then measured at 30, 60, and 120 minutes after the glucose administration.

  • Data Analysis:

    • The blood glucose concentrations over time are plotted to generate a glucose tolerance curve.

    • The area under the curve (AUC) for the blood glucose levels from 0 to 120 minutes is calculated to quantify the overall effect on glucose tolerance.

OGTT_Workflow cluster_animal_prep Animal Preparation cluster_glucose_challenge Glucose Challenge & Monitoring cluster_data_analysis Data Analysis A Fast ICR mice for 12 hours B Administer this compound (50 mg/kg, p.o.) or vehicle A->B C Wait for 30 minutes B->C D Measure baseline blood glucose (t=0) C->D E Administer oral glucose (2 g/kg) D->E F Measure blood glucose at 30, 60, and 120 minutes E->F G Plot blood glucose vs. time F->G H Calculate Area Under the Curve (AUC) G->H

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TC-G 1005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).[1][2][3] As a valuable research tool, this compound is utilized in studies investigating the therapeutic potential of TGR5 activation, particularly in the context of metabolic diseases. In vivo studies have demonstrated its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduce blood glucose levels.[1][4][5][6][7] This document provides detailed application notes and protocols for the preparation of this compound solutions for in vivo administration, ensuring accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating experimental design and comparison.

ParameterValueSpeciesNotes
EC₅₀ (hTGR5) 0.72 nMHumanPotency for the human TGR5 receptor.[4][5][7]
EC₅₀ (mTGR5) 6.2 nMMousePotency for the mouse TGR5 receptor.[4][5][7]
In Vivo Efficacy 25-100 mg/kg (p.o.)Mouse (ICR)Single oral administration increased plasma active GLP-1 levels by 31-282%.[4]
In Vivo Efficacy 50 mg/kg (p.o.)Mouse (ICR)Caused a 49% reduction in blood glucose AUC₀₋₁₂₀ min.[4]
In Vivo Efficacy 50 mg/kg (p.o.)Mouse (db/db)Significantly reduced blood glucose at 4, 6, 10, and 24 hours.[4]
Pharmacokinetics 5 mg/kg (p.o.)RatCₘₐₓ of 56 ng/mL and a t₁/₂ of 1.5 hours.[4]
Solubility (Vehicle 1) ≥ 2.5 mg/mLN/AIn 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Solubility (Vehicle 2) ≥ 2.5 mg/mLN/AIn 10% DMSO, 90% Corn Oil.
Solubility (Pure Solvents) Up to 100 mMN/AIn DMSO and ethanol.[7]
Molecular Weight 399.48 g/mol N/A[5][7]

Signaling Pathway

This compound exerts its effects by activating the TGR5 receptor, a G protein-coupled receptor. This activation initiates a downstream signaling cascade, as depicted in the diagram below. Upon ligand binding, TGR5 couples to a stimulatory Gα protein (Gαs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In intestinal L-cells, this signaling pathway culminates in the secretion of GLP-1, a key incretin (B1656795) hormone involved in glucose homeostasis.

TGR5_Signaling_Pathway This compound Signaling Pathway TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds & Activates Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates EPAC->GLP1 Stimulates

This compound mediated TGR5 signaling cascade.

Experimental Protocols

Due to the hydrophobic nature of this compound, careful preparation of a suitable vehicle is crucial for achieving a homogenous solution or suspension for in vivo administration. Below are two detailed protocols for preparing this compound solutions.

Protocol 1: Aqueous-Based Vehicle for Systemic Administration

This protocol is suitable for administration routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injections, where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration and total volume, calculate the required mass of this compound and the volume of each vehicle component (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Initial Solubilization in DMSO:

    • Accurately weigh the this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

  • Addition of Co-solvent and Surfactant:

    • To the DMSO-drug solution, add the calculated volume of PEG300. Vortex until the solution is homogenous.

    • Add the calculated volume of Tween-80 and vortex again to ensure thorough mixing.

  • Addition of Aqueous Component:

    • Slowly add the sterile saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is critical to prevent precipitation of the compound.

  • Final Homogenization and Inspection:

    • Once all the saline has been added, vortex the final solution for an additional 1-2 minutes.

    • If any precipitation is observed, the solution can be gently warmed in a 37°C water bath and/or sonicated for 5-10 minutes to aid dissolution.

    • Visually inspect the final solution to ensure it is clear and free of any particulates before administration.

Note: For sensitive animal models, the concentration of DMSO can be reduced. For example, a vehicle of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline can be considered.

Protocol1_Workflow Protocol 1: Aqueous Vehicle Preparation Workflow cluster_start Step 1: Initial Solubilization cluster_cosolvent Step 2: Add Excipients cluster_aqueous Step 3: Final Formulation weigh Weigh this compound add_dmso Add 10% DMSO weigh->add_dmso vortex1 Vortex to Dissolve add_dmso->vortex1 add_peg Add 40% PEG300 vortex1->add_peg vortex2 Vortex add_peg->vortex2 add_tween Add 5% Tween-80 vortex2->add_tween vortex3 Vortex add_tween->vortex3 add_saline Add 45% Saline (Dropwise) vortex3->add_saline vortex4 Vortex add_saline->vortex4 inspect Inspect for Clarity vortex4->inspect warm Warm/Sonicate if Needed inspect->warm ready Ready for Use inspect->ready warm->inspect

Workflow for preparing the aqueous-based vehicle.
Protocol 2: Oil-Based Vehicle for Oral Gavage

This protocol is specifically designed for oral administration (gavage) and utilizes corn oil as the vehicle, which can enhance the absorption of lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, pharmaceutical grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate Required Amounts: Determine the necessary mass of this compound and the volumes of DMSO (10%) and corn oil (90%) based on the desired final concentration and total volume.

  • Initial Solubilization in DMSO:

    • Weigh the this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex vigorously until the powder is fully dissolved in the DMSO.

  • Addition of Corn Oil:

    • Add the calculated volume of corn oil to the DMSO-drug solution.

    • Vortex the mixture vigorously for 5-10 minutes to ensure the formation of a homogenous solution or a fine, uniform suspension.

  • Aid Dissolution (if necessary):

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath can be applied. Ensure the solution does not overheat.

    • Continue to vortex intermittently during warming.

  • Final Inspection and Storage:

    • Visually inspect the final preparation to ensure it is a clear solution or a homogenous suspension with no large particles.

    • It is recommended to prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, protect the solution from light and store it at room temperature. Before use, always vortex the solution to ensure homogeneity.

Protocol2_Workflow Protocol 2: Oil-Based Vehicle Preparation Workflow cluster_start_oil Step 1: Initial Solubilization cluster_oil_addition Step 2: Final Formulation weigh_oil Weigh this compound add_dmso_oil Add 10% DMSO weigh_oil->add_dmso_oil vortex1_oil Vortex to Dissolve add_dmso_oil->vortex1_oil add_corn_oil Add 90% Corn Oil vortex1_oil->add_corn_oil vortex2_oil Vortex Vigorously (5-10 min) add_corn_oil->vortex2_oil inspect_oil Inspect for Homogeneity vortex2_oil->inspect_oil warm_oil Warm if Needed inspect_oil->warm_oil ready_oil Ready for Oral Gavage inspect_oil->ready_oil warm_oil->inspect_oil

Workflow for preparing the oil-based vehicle.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The information provided is based on available data and should be adapted and optimized for specific experimental conditions. It is the responsibility of the researcher to ensure the safety and appropriateness of these procedures for their studies. Always adhere to institutional guidelines for animal care and use.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of TC-G 1005, a potent and selective TGR5 agonist, in db/db mice, a widely used model for type 2 diabetes.

Introduction

This compound is a small molecule agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).[1] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[2][3] GLP-1 enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying, thereby contributing to lower blood glucose levels.[2] this compound is orally bioavailable and has demonstrated significant glucose-lowering effects in diabetic mouse models.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in mouse models.

Table 1: Effect of a Single Oral Dose of this compound on Blood Glucose in db/db Mice [5][6]

Time Point (hours)Blood Glucose Reduction (%)
4Significant
6Significant
10Significant
24Significant

Note: A single oral dose of 50 mg/kg was administered.

Table 2: Effect of a Single Oral Dose of this compound on Plasma Active GLP-1 Levels in ICR Mice [5][7]

Dosage (mg/kg)Increase in Plasma Active GLP-1 (%)
2531
5096
100282

Recommended Dosage for db/db Mice

Based on available data, a single oral dose of 50 mg/kg of this compound has been shown to be effective in significantly reducing blood glucose levels in db/db mice for up to 24 hours.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides two options for formulating this compound for oral gavage in mice.

Vehicle Formulation 1: Aqueous Suspension [5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Vehicle Formulation 2: Corn Oil Suspension [5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve the final desired concentration. The final vehicle composition will be 10% DMSO and 90% corn oil.

Protocol 2: In Vivo Efficacy Study in db/db Mice

This protocol outlines the procedure for evaluating the glucose-lowering effects of this compound in a db/db mouse model.

Animals:

  • Male db/db mice

  • Age-matched male non-diabetic control mice (e.g., C57BL/6J)

Procedure:

  • Acclimate the animals for at least one week before the experiment.

  • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Fast the mice overnight (approximately 16-18 hours) before the experiment, ensuring continued access to water.[4]

  • Record the baseline body weight of each mouse.

  • Administer a single oral dose of this compound (50 mg/kg) or the vehicle control to the respective groups of mice via oral gavage.

  • Measure blood glucose levels from tail vein blood at baseline (0 hours) and at specified time points post-administration (e.g., 4, 6, 10, and 24 hours).[5]

  • Blood glucose can be measured using a standard glucometer.[4][7]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of this compound on glucose tolerance.

Procedure:

  • Fast the mice overnight (16-18 hours) with free access to water.[4]

  • Administer this compound (e.g., 50 mg/kg) or vehicle orally 30-60 minutes prior to the glucose challenge.

  • At time 0, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[1]

  • Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose administration.[1][4]

  • Measure blood glucose levels at each time point.

Protocol 4: Plasma GLP-1 Measurement

This protocol describes the procedure for measuring changes in plasma GLP-1 levels following this compound administration.

Procedure:

  • Fast mice as described in the previous protocols.

  • Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle orally.

  • At a specified time point after administration (e.g., 30 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Measure active GLP-1 levels in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound

TCG1005_Signaling_Pathway TCG1005 This compound TGR5 TGR5 Receptor (in Intestinal L-cells) TCG1005->TGR5 Binds and Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis of GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion Bloodstream Bloodstream GLP1_Secretion->Bloodstream Pancreas Pancreas (β-cells) Bloodstream->Pancreas GLP-1 travels via Insulin Insulin Secretion Pancreas->Insulin Stimulates Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: this compound signaling pathway leading to lower blood glucose.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Acclimate db/db mice (1 week) Fasting Overnight Fasting (16-18 hours) Animal_Acclimation->Fasting TCG_Preparation Prepare this compound formulation (50 mg/kg) Dosing Oral Gavage: This compound or Vehicle TCG_Preparation->Dosing Baseline Measure Baseline Blood Glucose (t=0) Fasting->Baseline Baseline->Dosing Measurements Measure Blood Glucose at 4, 6, 10, 24 hours Dosing->Measurements Data_Collection Collect and Record Blood Glucose Data Measurements->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for evaluating this compound efficacy in db/db mice.

References

Application Notes and Protocols for Oral Administration of TC-G 1005 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of TC-G 1005 in animal models, focusing on its application in metabolic research. This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] As an orally active compound, it has been demonstrated to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduce blood glucose levels in preclinical studies.[1][3]

Mechanism of Action: TGR5 Signaling

This compound acts as a selective agonist for TGR5, a receptor primarly expressed in enteroendocrine L-cells, brown adipose tissue, and muscle. Activation of TGR5 in intestinal L-cells initiates a downstream signaling cascade that results in the secretion of GLP-1. This process is initiated by the coupling of the activated TGR5 receptor to a Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA plays a crucial role in promoting the transcription of the proglucagon gene and facilitating the exocytosis of GLP-1-containing granules. The released GLP-1 then acts on pancreatic β-cells to enhance glucose-dependent insulin (B600854) secretion.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Proglucagon Proglucagon Gene Transcription PKA->Proglucagon Promotes GLP1_granules GLP-1 Granules PKA->GLP1_granules Promotes Exocytosis GLP1_secretion GLP-1 Secretion GLP1_granules->GLP1_secretion

Caption: TGR5 signaling pathway upon activation by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of orally administered this compound in various animal models.

Table 1: In Vivo Efficacy of Oral this compound in Mice

Animal ModelDosage (p.o.)Key FindingsReference
ICR Mice25, 50, 100 mg/kgIncreased plasma active GLP-1 levels by 31%, 96%, and 282%, respectively.[3]MedchemExpress
ICR Mice50 mg/kgCaused a 49% reduction in blood glucose AUC0-120 min.[3]MedchemExpress
db/db Mice50 mg/kgSignificantly reduced blood glucose at 4, 6, 10, and 24 hours.[3]MedchemExpress

Table 2: Pharmacokinetic Parameters of Oral this compound in Rats

Dosage (p.o.)Cmaxt1/2Key ObservationReference
5 mg/kg56 ng/mL1.5 hoursExhibits relatively low plasma exposure.[3]MedchemExpress

Experimental Protocols

Detailed methodologies for key experiments involving the oral administration of this compound are provided below.

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides two options for vehicle preparation for the oral delivery of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Vehicle Preparation:

  • Option 1: Aqueous-based Vehicle [3]

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add Saline to a final concentration of 45%.

    • Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Option 2: Oil-based Vehicle [3]

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add Corn Oil to a final volume of 90%.

    • Vortex thoroughly until a clear solution is obtained. The final composition will be 10% DMSO and 90% Corn Oil.[3]

Note: The solubility of this compound in both vehicles is ≥ 2.5 mg/mL.[3]

Protocol 2: Single-Dose Oral Administration for Efficacy Studies

This protocol outlines the procedure for a single oral administration of this compound to assess its effect on GLP-1 secretion and blood glucose levels.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Vehicle control (prepared using the same composition as the drug solution, without this compound)

  • Appropriate animal model (e.g., ICR mice, db/db mice)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Weigh each animal to determine the correct dosing volume.

  • Administer this compound solution or vehicle control orally via gavage at the desired dose (e.g., 25, 50, or 100 mg/kg).

  • For GLP-1 measurement, collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points post-administration (e.g., 30 minutes).

  • For blood glucose measurement, monitor blood glucose levels at various time points (e.g., 0, 30, 60, 120 minutes, and at 4, 6, 10, and 24 hours post-dose) using a glucometer.

Protocol 3: Oral Glucose Tolerance Test (OGTT) Following this compound Administration

This protocol is designed to evaluate the effect of this compound on glucose tolerance.

Materials:

  • Prepared this compound solution and vehicle control

  • Glucose solution (e.g., 20% w/v in sterile water or saline)

  • Animal model

  • Oral gavage needles

  • Syringes

  • Glucometer and test strips

Procedure:

  • Fast the animals overnight (16-18 hours) with free access to water.

  • Record the baseline fasting blood glucose level (Time -30 min).

  • Administer this compound or vehicle control orally via gavage.

  • After a specified pre-treatment period (e.g., 30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) orally via gavage (Time 0 min).

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo study investigating the effects of orally administered this compound.

Experimental_Workflow start Start animal_prep Animal Acclimation & Fasting start->animal_prep dosing Oral Administration of This compound or Vehicle animal_prep->dosing ogtt_branch OGTT? dosing->ogtt_branch glucose_gavage Oral Glucose Gavage ogtt_branch->glucose_gavage Yes sample_collection Blood Sample Collection (Time Points) ogtt_branch->sample_collection No glucose_gavage->sample_collection analysis Biochemical Analysis (GLP-1, Glucose) sample_collection->analysis data_analysis Data Analysis (AUC, Statistical Tests) analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for TC-G 1005 In Vitro Assay Using HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] TGR5 is a member of the rhodopsin-like subfamily of G protein-coupled receptors (GPCRs) and is activated by bile acids.[1] Upon activation, TGR5 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] This signaling cascade has been implicated in various physiological processes, including glucose homeostasis, energy expenditure, and anti-inflammatory responses.[1][3] In enteroendocrine cells, for instance, TGR5 activation enhances the secretion of glucagon-like peptide-1 (GLP-1), which in turn induces insulin (B600854) secretion.[1]

These application notes provide detailed protocols for in vitro assays using human embryonic kidney 293 (HEK293) cells to characterize the activity of this compound. HEK293 cells are a widely used platform for studying GPCR signaling due to their robust growth characteristics and amenability to genetic modification. The protocols described herein focus on two common methods for assessing TGR5 activation: a cAMP response element (CRE)-driven luciferase reporter assay and a direct cAMP measurement assay.

Data Presentation

The following table summarizes the quantitative data for this compound activity on the human and mouse TGR5 receptor.

CompoundReceptorAssay TypeCell LineParameterValueReference
This compoundHuman TGR5 (hTGR5)CRE-driven luciferase reporterHEK293EC500.72 nM[3][5][6]
This compoundMouse TGR5 (mTGR5)CRE-driven luciferase reporterHEK293EC506.2 nM[3][5][6]

Signaling Pathway

The activation of TGR5 by an agonist such as this compound initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

TGR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCG1005 This compound TGR5 TGR5 TCG1005->TGR5 Binds G_protein Gs Protein TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Gene Target Gene Expression CRE->Gene Initiates

TGR5 Signaling Pathway

Experimental Protocols

CRE-Luciferase Reporter Gene Assay

This assay measures the activation of the TGR5 signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK293 cells

  • Human TGR5 expression vector

  • CRE-luciferase reporter vector

  • Control vector for transfection normalization (e.g., Renilla luciferase)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Transfection:

    • Seed HEK293 cells into 96-well plates at a density of 30,000-40,000 cells per well.

    • After 24 hours, co-transfect the cells with the human TGR5 expression vector, the CRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 5-6 hours.

  • Luciferase Measurement:

    • Remove the medium and add the luciferase assay reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

Intracellular cAMP Measurement Assay

This assay directly measures the levels of intracellular cAMP produced upon TGR5 activation.

Materials:

  • HEK293 cells stably expressing human TGR5 (or transiently transfected as described above)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White or black 96-well plates (as required by the assay kit)

  • Plate reader capable of detecting the assay signal

Protocol:

  • Cell Seeding: Seed HEK293-hTGR5 cells into the appropriate 96-well plate at a density of 30,000-40,000 cells per well.

  • Compound Treatment:

    • After 24 hours, replace the medium with a stimulation buffer (as recommended by the cAMP assay kit manufacturer).

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the diluted this compound to the wells. Include a vehicle control.

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

    • Read the plate using a plate reader with the appropriate settings for the assay.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro assay to screen for TGR5 agonists using HEK293 cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Cell_Culture HEK293 Cell Culture Cell_Seeding Seeding into 96-well Plates Cell_Culture->Cell_Seeding Transfection Transfection with TGR5 and Reporter Plasmids Compound_Prep Prepare this compound Serial Dilutions Transfection->Compound_Prep Treatment Treat Cells with this compound Transfection->Treatment Cell_Seeding->Transfection Compound_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Signal (Luminescence or cAMP) Incubation->Measurement Data_Analysis Data Analysis (EC50 determination) Measurement->Data_Analysis Results Results Data_Analysis->Results

GPCR Agonist Screening Workflow

References

Application Notes and Protocols for Measuring GLP-1 Secretion in Response to TC-G 1005 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of energy and glucose homeostasis. Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with therapeutic potential for type 2 diabetes and obesity. These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound treatment in both in vitro and in vivo models.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on plasma active GLP-1 levels in Imprinting Control Region (ICR) mice.

This compound Dose (mg/kg, p.o.)Increase in Plasma Active GLP-1 (%)
2531
5096
100282

Data sourced from MedchemExpress product information.

Signaling Pathway

Activation of TGR5 by this compound in enteroendocrine L-cells initiates a signaling cascade that culminates in the secretion of GLP-1. The binding of this compound to TGR5 activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two parallel pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. The Epac pathway, in turn, activates Phospholipase C-epsilon (PLC-ε). Both the PKA and PLC-ε pathways contribute to an increase in intracellular calcium concentrations ([Ca2+]), a critical trigger for the exocytosis of GLP-1-containing granules.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TGR5 TGR5 This compound->TGR5 Binds G_protein Gαsβγ TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Ca_increase ↑ [Ca2+] PKA->Ca_increase PLC_epsilon PLC-ε Epac->PLC_epsilon Activates PLC_epsilon->Ca_increase GLP1_secretion GLP-1 Secretion Ca_increase->GLP1_secretion Triggers In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture STC-1 cells seed Seed cells in 24-well plate culture->seed starve Starve cells seed->starve treat Treat with this compound + DPP-4 inhibitor starve->treat incubate Incubate for 2 hours treat->incubate collect Collect supernatant incubate->collect measure Measure GLP-1 (ELISA) collect->measure normalize Normalize to protein content measure->normalize In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize mice fast Fast mice overnight acclimatize->fast dpp4 Administer DPP-4 inhibitor fast->dpp4 tcg1005 Administer this compound (p.o.) dpp4->tcg1005 blood Collect blood at time points tcg1005->blood plasma Prepare plasma blood->plasma measure Measure GLP-1 (ELISA) plasma->measure

Application Notes and Protocols for TC-G 1005 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] TGR5 activation has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and obesity.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo metabolic disease research, along with a summary of its quantitative effects and a depiction of the underlying signaling pathway.

Introduction to this compound and TGR5

TGR5 is a cell membrane receptor for bile acids that is expressed in various tissues critical for metabolic regulation, such as the intestine, brown adipose tissue, skeletal muscle, and certain immune cells.[1][8] Activation of TGR5 by agonists like this compound stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and triggers the secretion of glucagon-like peptide-1 (GLP-1).[1][3][9] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety, thereby contributing to improved glycemic control and weight management.[7][9][10] this compound is a valuable tool for investigating the therapeutic potential of TGR5 activation in metabolic disorders.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from published studies.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell LineValueReference
EC50 (TGR5 activation)HumanHEK2930.72 nM[2][11]
EC50 (TGR5 activation)MouseHEK2936.2 nM[2][11]

Table 2: In Vivo Effects of this compound in Mice

Animal ModelDosage (p.o.)EffectMagnitude of EffectReference
ICR Mice25, 50, 100 mg/kgIncreased plasma active GLP-131%, 96%, and 282% increase, respectively[2][11]
ICR Mice50 mg/kgReduced blood glucose AUC0-120 min49% reduction[2][11]
db/db Mice50 mg/kgReduced blood glucoseSignificant reduction at 4, 6, 10, and 24 h[2][11]

Signaling Pathway

Activation of TGR5 by this compound initiates a signaling cascade that leads to the secretion of GLP-1 and other metabolic benefits.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5/GPBAR1 This compound->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes exocytosis CREB->GLP1_Vesicles Promotes transcription and synthesis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Figure 1: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

In Vitro Application: GLP-1 Secretion Assay

This protocol describes how to measure GLP-1 secretion from an enteroendocrine cell line in response to this compound.

Cell Line: Murine STC-1 or human NCI-H716 enteroendocrine cells.[12]

Materials:

  • This compound

  • STC-1 or NCI-H716 cells

  • Appropriate cell culture medium (e.g., DMEM for STC-1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% BSA)

  • DPP-4 inhibitor

  • GLP-1 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture STC-1 or NCI-H716 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow to ~80% confluency.

  • Starvation: Prior to the assay, gently wash the cells twice with DPBS and then starve them in serum-free medium for 2-4 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in assay buffer to the desired final concentrations. Include a vehicle control (DMSO) and a positive control.

    • Add a DPP-4 inhibitor to the assay buffer to prevent GLP-1 degradation.

    • Remove the starvation medium and add the this compound-containing assay buffer to the respective wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In_Vitro_Workflow A Culture Enteroendocrine Cells (STC-1 or NCI-H716) B Seed cells in 96-well plate A->B C Starve cells in serum-free medium B->C D Treat with this compound and DPP-4 inhibitor C->D E Incubate at 37°C D->E F Collect supernatant E->F G Measure GLP-1 using ELISA F->G H Analyze data G->H

Figure 2: Workflow for in vitro GLP-1 secretion assay.

In Vivo Application: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice and the subsequent assessment of glucose tolerance following treatment with this compound.[8][13][14]

Animal Model: C57BL/6J mice

Materials:

  • This compound

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Blood glucose meter and test strips

  • Oral gavage needles

Protocol:

  • Induction of Obesity:

    • House male C57BL/6J mice (6-8 weeks old) and feed them a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

    • Monitor body weight regularly.

  • This compound Treatment:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).

    • Administer this compound or vehicle to the mice via oral gavage.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice overnight (approximately 12-16 hours) with free access to water.

    • 30 minutes after this compound or vehicle administration, collect a baseline blood sample (t=0) from the tail vein and measure blood glucose.

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.[8]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis:

    • Plot the blood glucose levels over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

In_Vivo_Workflow cluster_induction Obesity Induction cluster_treatment_test Treatment and OGTT cluster_analysis Data Analysis A Feed mice High-Fat Diet (8-12 weeks) B Fast mice overnight A->B C Administer this compound (oral gavage) B->C D Measure baseline blood glucose (t=0) C->D E Administer glucose (oral gavage) D->E F Measure blood glucose at multiple time points E->F G Plot glucose curves and calculate AUC F->G

Figure 3: Workflow for in vivo oral glucose tolerance test.

Safety and Solubility

Solubility: this compound is soluble in DMSO and ethanol. For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[11]

Safety: As an experimental compound, a full safety profile has not been established. Researchers should handle this compound with appropriate personal protective equipment in a laboratory setting. For animal studies, it is crucial to monitor the animals for any adverse effects.

Conclusion

This compound is a powerful research tool for investigating the role of TGR5 in metabolic diseases. The protocols provided here offer a starting point for researchers to explore its therapeutic potential in diabetes and obesity. The ability of this compound to stimulate GLP-1 secretion and improve glucose homeostasis makes it a compound of significant interest in the field of metabolic disease drug discovery.

References

Application Notes and Protocols for TC-G 1005 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent, selective, and orally active agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] TGR5 is expressed in various cardiovascular cell types, including cardiomyocytes, endothelial cells, and smooth muscle cells, making it a promising therapeutic target for cardiovascular diseases.[2][3] Activation of TGR5 has been shown to be involved in pathways regulating inflammation, metabolism, and vascular function.[2][4] These application notes provide a comprehensive guide for utilizing this compound to investigate the function of TGR5 in cardiovascular research, including detailed protocols for in vitro and in vivo studies.

This compound: Properties and In Vivo Metabolic Effects

This compound demonstrates high potency and selectivity for both human and mouse TGR5. While specific cardiovascular-focused quantitative data for this compound is emerging, its effects on metabolic parameters, which are closely linked to cardiovascular health, have been documented.

ParameterSpeciesEC50Reference
Human TGR5 (hTGR5)-0.72 nM[5]
Mouse TGR5 (mTGR5)-6.2 nM[5]
In Vivo EffectAnimal ModelDosage (Oral)Key FindingsReference
GLP-1 SecretionICR Mice25, 50, 100 mg/kgIncreased plasma active GLP-1 levels by 31%, 96%, and 282%, respectively.[5]
Blood Glucose ReductionICR Mice50 mg/kgCaused a 49% reduction in blood glucose AUC0-120 min.[5]
Blood Glucose Reductiondb/db Mice50 mg/kgSignificantly reduced blood glucose at 4, 6, 10, and 24 hours.[5]

TGR5 Signaling Pathway in Cardiovascular Cells

Activation of TGR5 by an agonist like this compound initiates a signaling cascade that is believed to confer cardioprotective effects. The primary pathway involves the coupling of TGR5 to a Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses such as modulation of inflammation, improved endothelial function, and regulation of cardiomyocyte hypertrophy.[2][4][6]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TGR5 TGR5 This compound->TGR5 Binds Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cardioprotective Effects Targets->Response

Caption: TGR5 signaling pathway in cardiovascular cells.

Experimental Protocols

In Vitro Studies

1. Vascular Endothelial Cell Dysfunction Model

This protocol is designed to assess the protective effects of this compound on endothelial cells under conditions mimicking diabetic vasculopathy.

Endothelial_Cell_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HUVECs culture Culture to 80-90% confluence seed_cells->culture serum_starve Serum starve (0.5% FBS) for 12h culture->serum_starve pre_treat Pre-treat with this compound (e.g., 1-1000 nM) for 2h serum_starve->pre_treat induce_injury Induce injury with high glucose (e.g., 30 mM) for 24h pre_treat->induce_injury ros_assay ROS Production (DCFH-DA assay) induce_injury->ros_assay inflammation_assay Inflammatory markers (ELISA for IL-6, TNF-α) induce_injury->inflammation_assay adhesion_assay Monocyte Adhesion Assay induce_injury->adhesion_assay enose_expression eNOS expression (Western Blot) induce_injury->enose_expression

Caption: Workflow for in vitro endothelial dysfunction assay.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluence in EGM-2 medium.

  • Serum Starvation: Cells are serum-starved in EGM-2 with 0.5% FBS for 12 hours.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 2 hours. Subsequently, cellular injury is induced by incubation with high glucose (30 mM) for 24 hours.

  • Analysis:

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS using the DCFH-DA assay.

    • Inflammation: Quantify the levels of inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant by ELISA.

    • Monocyte Adhesion: Co-culture fluorescently labeled monocytes (e.g., U937 cells) with the HUVEC monolayer and quantify adhesion by fluorescence microscopy.

    • eNOS Expression: Analyze the protein expression of endothelial nitric oxide synthase (eNOS) and phosphorylated eNOS (Ser1177) by Western blot.

2. Vascular Smooth Muscle Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs), a key event in atherogenesis.

Methodology:

  • Cell Culture: Rat aortic smooth muscle cells are seeded in a 96-well plate at a density of 2 x 104 cells/mL in DMEM with 2% FBS and allowed to adhere overnight.[7]

  • Treatment: Cells are treated with a proliferation stimulus, such as platelet-derived growth factor (PDGF, 30 ng/mL), in the presence or absence of this compound (e.g., 1-1000 nM) for 72 hours.[8]

  • Proliferation Measurement: For the final 24 hours of incubation, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium.[8] Cell proliferation is then quantified by detecting EdU incorporation using a Click-iT™ EdU Assay Kit according to the manufacturer's instructions.

In Vivo Studies

1. Murine Model of Atherosclerosis

This protocol details an in vivo study to evaluate the effect of this compound on the development of atherosclerosis in a genetically modified mouse model.

Atherosclerosis_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis Analysis mice ApoE-/- mice (8 weeks old) diet High-fat diet (HFD) for 12 weeks mice->diet treatment_group This compound (e.g., 10, 30, 50 mg/kg/day) via oral gavage diet->treatment_group control_group Vehicle control via oral gavage diet->control_group plaque_analysis Aortic root plaque size (Oil Red O staining) treatment_group->plaque_analysis lipid_profile Serum lipid profile (Cholesterol, Triglycerides) treatment_group->lipid_profile inflammation_markers Systemic inflammation (Serum IL-6, TNF-α) treatment_group->inflammation_markers control_group->plaque_analysis control_group->lipid_profile control_group->inflammation_markers

Caption: Workflow for in vivo atherosclerosis study.

Methodology:

  • Animal Model: Use 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice.

  • Diet: Feed the mice a high-fat diet for 12 weeks to induce atherosclerotic plaque formation.

  • Treatment: Administer this compound (e.g., 10, 30, or 50 mg/kg/day) or vehicle control daily via oral gavage for the duration of the high-fat diet feeding.

  • Endpoint Analysis:

    • Atherosclerotic Plaque Quantification: At the end of the study, sacrifice the mice, perfuse the aorta, and quantify the atherosclerotic lesion area in the aortic root using Oil Red O staining.

    • Serum Lipid Profile: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

    • Systemic Inflammation: Measure serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α by ELISA.

2. Murine Model of Myocardial Infarction

This protocol outlines a study to investigate the potential of this compound to mitigate cardiac injury and remodeling following a myocardial infarction (MI).

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Surgical Procedure: Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery.[9]

  • Treatment: Begin treatment with this compound (e.g., 50 mg/kg/day, oral gavage) or vehicle control 3 days prior to surgery and continue for a specified period post-MI (e.g., 7 or 28 days).[9]

  • Endpoint Analysis:

    • Cardiac Function: Assess left ventricular ejection fraction and fractional shortening by echocardiography at baseline and at the end of the study.[9]

    • Infarct Size: At the end of the study, determine the infarct size as a percentage of the area at risk using TTC staining.[10]

    • Cardiac Fibrosis: Evaluate cardiac fibrosis using Masson's trichrome staining of heart sections.[9]

    • Inflammatory Response: Measure the expression of inflammatory markers (e.g., IL-1β) in the heart tissue by qPCR or Western blot.[9]

3. Murine Model of Cardiac Hypertrophy

This protocol is designed to examine the effect of this compound on the development of pressure-overload-induced cardiac hypertrophy.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Surgical Procedure: Induce pressure overload and subsequent cardiac hypertrophy via transverse aortic constriction (TAC).[11]

  • Treatment: Administer this compound (e.g., 50 mg/kg/day, oral gavage) or vehicle control daily, starting from the day of surgery, for a period of 4 weeks.

  • Endpoint Analysis:

    • Hypertrophic Markers: Measure heart weight to body weight ratio and heart weight to tibia length ratio.[12]

    • Histology: Determine cardiomyocyte cross-sectional area from wheat germ agglutinin (WGA) stained heart sections.[11]

    • Gene Expression: Analyze the mRNA levels of hypertrophic markers (e.g., ANP, BNP, β-MHC) in the heart tissue by qPCR.[11]

    • Cardiac Function: Evaluate cardiac function and ventricular wall thickness by echocardiography.

Preparation of this compound for In Vivo Administration

This compound is orally bioavailable.[5] For oral gavage, it can be prepared in the following vehicles:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

  • Protocol 2: 10% DMSO, 90% Corn Oil.[5]

It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TGR5 in cardiovascular physiology and pathophysiology. The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of TGR5 activation in various cardiovascular disease models. Researchers are encouraged to optimize the described methodologies for their specific experimental setups. Further studies are warranted to establish the direct cardiovascular effects of this compound and to translate the promising preclinical findings related to TGR5 activation into clinical applications.

References

Application Notes and Protocols for TC-G 1005 in Non-alcoholic Fatty Liver Disease (NAFLD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD. Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), improve glucose homeostasis, and exert anti-inflammatory effects.[1][2]

TC-G 1005 is a potent, selective, and orally active agonist of TGR5.[3] It has demonstrated significant effects on glucose metabolism and GLP-1 secretion in preclinical models.[3] These characteristics make this compound a valuable research tool for investigating the role of TGR5 in the pathophysiology and treatment of NAFLD.

These application notes provide a summary of the mechanism of action of TGR5 agonists, key quantitative data, and detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in the context of NAFLD. While specific data on this compound in NAFLD models is limited, the provided protocols are adapted from studies on other TGR5 agonists, such as INT-777, and serve as a comprehensive guide for researchers.

Mechanism of Action of TGR5 Agonists in NAFLD

TGR5 is expressed in various cell types within the liver, including Kupffer cells (resident macrophages) and sinusoidal endothelial cells.[4][5] Its activation by agonists like this compound triggers a cascade of events beneficial in the context of NAFLD:

  • GLP-1 Secretion: TGR5 activation in intestinal L-cells stimulates the release of GLP-1, an incretin (B1656795) hormone with insulinotropic effects that improves glucose regulation.[6]

  • Anti-inflammatory Effects: In Kupffer cells, TGR5 signaling can suppress the production of pro-inflammatory cytokines, thereby reducing liver inflammation, a key feature of NASH.[4]

  • Metabolic Regulation: TGR5 activation has been shown to improve insulin (B600854) sensitivity and reduce hepatic steatosis in preclinical models of NAFLD.[6][7]

  • Potential Anti-fibrotic Effects: By reducing inflammation and potentially through direct effects on hepatic stellate cells, TGR5 activation may help to mitigate liver fibrosis.

Quantitative Data

The following tables summarize the in vitro potency of this compound and the in vivo effects of this compound on metabolic parameters.

Compound Receptor EC50 (nM) Assay
This compoundHuman TGR50.72CRE-luciferase reporter assay in HEK293 cells
This compoundMouse TGR56.2CRE-luciferase reporter assay in HEK293 cells
Table 1: In Vitro Potency of this compound[2][3]
Animal Model Dose (mg/kg, p.o.) Parameter Effect
ICR Mice25Plasma Active GLP-1+31%
ICR Mice50Plasma Active GLP-1+96%
ICR Mice100Plasma Active GLP-1+282%
ICR Mice50Blood Glucose AUC (0-120 min)-49%
db/db Mice50Blood GlucoseSignificant reduction at 4, 6, 10, and 24 hours
Table 2: In Vivo Effects of this compound on GLP-1 Secretion and Glucose Metabolism[2][3]

Signaling Pathway and Experimental Workflow

TGR5_Signaling_Pathway TGR5 Signaling Pathway in NAFLD cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) CREB->GLP1_Secretion Leads to Anti_Inflammatory Anti-inflammatory Effects (Kupffer Cells) CREB->Anti_Inflammatory Leads to Metabolic_Regulation Improved Insulin Sensitivity & Reduced Steatosis CREB->Metabolic_Regulation Leads to

TGR5 Signaling Pathway

Experimental_Workflow Experimental Workflow for this compound in a Diet-Induced NAFLD Model cluster_induction NAFLD Induction cluster_treatment Treatment Phase cluster_analysis Analysis Start Start with C57BL/6J or ob/ob mice Diet High-Fat Diet (HFD) or Western Diet (WD) (e.g., 8-16 weeks) Start->Diet Grouping Randomize into groups: - Vehicle Control - this compound (low dose) - this compound (high dose) Diet->Grouping Treatment Oral gavage with this compound or vehicle daily (e.g., 4-8 weeks) Grouping->Treatment Metabolic Metabolic Phenotyping: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Serum lipids and enzymes (ALT, AST) Treatment->Metabolic Histology Liver Histology: - H&E Staining (Steatosis, Inflammation) - Sirius Red Staining (Fibrosis) - NAFLD Activity Score (NAS) Treatment->Histology Gene_Expression Gene Expression Analysis (qPCR): - Inflammatory markers (e.g., Tnf-α, Il-6) - Fibrosis markers (e.g., Col1a1, Acta2) - Lipid metabolism genes Treatment->Gene_Expression

Experimental Workflow for NAFLD Studies

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

Protocol 1 (Aqueous Formulation): [3]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add each solvent sequentially and ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.

  • This formulation can achieve a solubility of at least 2.5 mg/mL.

Protocol 2 (Oil-based Formulation): [3]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, combine the components in the following ratio: 10% DMSO and 90% Corn Oil.

  • Ensure complete dissolution.

  • This formulation can also achieve a solubility of at least 2.5 mg/mL.

In Vitro Studies: Assessing TGR5 Activation in Liver Cells

Objective: To determine the effect of this compound on inflammatory responses in vitro.

Cell Lines:

  • Human or mouse macrophage cell lines (e.g., RAW 264.7)

  • Primary Kupffer cells isolated from mouse liver

Protocol:

  • Cell Culture: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Stimulation: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Inflammatory Challenge: Add an inflammatory stimulus, such as lipopolysaccharide (LPS; 100 ng/mL), to the cell cultures and incubate for a specified period (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

    • Signaling Pathway Analysis: Perform Western blotting to assess the phosphorylation of key signaling proteins downstream of TGR5 (e.g., CREB).

In Vivo Studies: Evaluation of this compound in a Diet-Induced NAFLD Animal Model

Objective: To assess the therapeutic efficacy of this compound on steatosis, inflammation, and fibrosis in a mouse model of NAFLD.

Animal Model:

  • Male C57BL/6J mice (8-10 weeks old) or leptin-deficient ob/ob mice.

Protocol:

  • NAFLD Induction:

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) or a Western diet (high in fat and sucrose) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

    • Confirm the development of NAFLD in a subset of animals through histological analysis or non-invasive imaging.

  • Drug Treatment:

    • Randomly assign the NAFLD mice to treatment groups (n=8-12 per group):

      • Vehicle control (formulation without this compound)

      • This compound (e.g., 10 mg/kg/day)

      • This compound (e.g., 30 mg/kg/day)

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

  • Sample Collection:

    • At the end of the study, collect blood via cardiac puncture for analysis of serum ALT, AST, triglycerides, and cholesterol.

    • Perfuse the liver with saline and collect tissue for histology, gene expression, and protein analysis.

  • Histological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, lobular inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS).

    • Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

  • Gene Expression Analysis:

    • Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

    • Extract RNA and perform qPCR to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2), fibrosis (e.g., Col1a1, Acta2, Timp1), and lipid metabolism (e.g., Srebf1, Fasn, Cpt1a).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TGR5 in NAFLD pathogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in both in vitro and in vivo models of NAFLD. The ability of TGR5 agonists to modulate multiple disease pathways, including metabolic dysregulation, inflammation, and fibrosis, underscores their potential as a novel therapeutic strategy for this widespread liver disease.

References

Troubleshooting & Optimization

TC-G 1005 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of TC-G 1005. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

Issue 1: My this compound is not dissolving in aqueous buffers.

  • Question: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS), but it is not dissolving or is precipitating. What should I do?

  • Answer: this compound has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] This stock solution can then be further diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect experimental outcomes.

Issue 2: My this compound precipitates when I dilute the stock solution into my aqueous medium.

  • Question: I have a stock solution of this compound in DMSO, but when I add it to my cell culture media or buffer, a precipitate forms. How can I prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

    • Reduce Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a lower final concentration.

    • Increase Mixing: When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

    • Use of Surfactants/Co-solvents: For in vivo studies or challenging in vitro systems, using a formulation with surfactants or co-solvents is recommended. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

    • Warm the Solution: Gently warming the solution may help in dissolving the compound, but be cautious about the temperature stability of this compound and other components in your medium.[2]

    • Sonication: Sonication can also be used to aid dissolution after dilution.[2]

Issue 3: I need to prepare this compound for in vivo administration.

  • Question: What is the recommended procedure for preparing this compound for oral administration in animal studies?

  • Answer: Due to its poor aqueous solubility, specific formulations are required for in vivo use. MedchemExpress provides two detailed protocols to achieve a clear solution of at least 2.5 mg/mL.[2] One common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option is a formulation of DMSO and corn oil.[2] It is crucial to ensure the components of the vehicle are compatible with your animal model and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for making a stock solution of this compound?

A1: The recommended solvents for preparing stock solutions of this compound are DMSO and ethanol. It is soluble in both solvents up to 100 mM.[1]

Q2: How should I store my this compound stock solution?

A2: Stock solutions of this compound should be stored at -20°C for long-term use (up to one year) or at -80°C for extended storage (up to two years).[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3] Activation of TGR5 by this compound has been shown to increase plasma levels of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels in mice.[1][3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10039.95[1]
Ethanol10039.95[1]
Table 2: Formulations for In Vivo Studies
ProtocolSolvent CompositionAchievable ConcentrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.26 mM)[2]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.26 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 399.48 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.995 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (using Protocol 1 from Table 2)

This protocol is for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Dispense Co-solvents: In a sterile tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation (≥ 2.5 mg/mL) A Weigh this compound Powder B Add DMSO or Ethanol A->B C Vortex / Sonicate B->C D 100 mM Stock Solution C->D E Start with DMSO Stock F Add PEG300 E->F G Add Tween-80 F->G H Add Saline G->H I Final Formulation H->I

Caption: Workflow for preparing this compound stock and in vivo solutions.

signaling_pathway TCG This compound TGR5 TGR5 (GPBAR1) TCG->TGR5 activates AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces GLP1 GLP-1 Secretion cAMP->GLP1 Glucose Reduced Blood Glucose GLP1->Glucose

Caption: Simplified signaling pathway of this compound via TGR5 activation.

References

Technical Support Center: TC-G 1005 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving the TGR5 agonist, TC-G 1005, in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Both DMSO and ethanol are effective solvents for preparing stock solutions of this compound. The choice may depend on the specific requirements of your downstream application, such as cell compatibility or requirements for in vivo studies.

Q2: What is the maximum concentration to which I can dissolve this compound in DMSO and ethanol?

A2: this compound is highly soluble in both solvents. It is reported to be soluble up to 100 mM in both DMSO and ethanol. Another source suggests a solubility of at least 33.33 mg/mL (approximately 83.43 mM) in DMSO may require ultrasonication to fully dissolve[1][2]. For quantitative data, please refer to the solubility table below.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to ensure stability[1].

Q4: Can I use the this compound stock solution directly in my cell-based assays?

A4: It is crucial to consider the final concentration of the solvent in your experimental setup. High concentrations of DMSO or ethanol can be toxic to cells. Always prepare a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

Data Presentation: Solubility of this compound

The following table summarizes the solubility data for this compound in DMSO and ethanol. Note that the molecular weight of this compound is 399.48 g/mol , which is used for concentration calculations.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 10039.95May require ultrasonication to achieve higher concentrations. Hygroscopic DMSO can impact solubility; use freshly opened solvent[1].
Ethanol 10039.95

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 39.95 mg of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If you observe any particulate matter, sonicate the vial in a water bath for 5-10 minutes[1].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[1].

Protocol 2: Preparation of a 100 mM Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder. For instance, for 1 mL of a 100 mM stock solution, weigh 39.95 mg.

  • Solvent Addition: Add the calculated volume of absolute ethanol. For the example above, add 1 mL of ethanol.

  • Dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but ensure the vial is tightly sealed to prevent evaporation.

  • Storage: Store the aliquoted stock solution at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve - The concentration is too high.- The solvent quality is poor.- Insufficient agitation.- Ensure you are not exceeding the maximum recommended concentration.- Use high-purity, anhydrous solvents. Hygroscopic DMSO can negatively affect solubility[1].- Increase vortexing time or use a sonicator bath for 5-10 minutes[1]. Gentle warming can also be applied.
Precipitate forms after storage - The solution was not fully dissolved initially.- The storage temperature is too high.- Before use, bring the vial to room temperature and vortex to ensure any precipitate has redissolved.- Confirm that storage is at the recommended -20°C or -80°C[1].
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound.- Recalculate the required mass and volume. Use a calibrated balance for weighing.- Avoid multiple freeze-thaw cycles by preparing smaller aliquots. Ensure the stock solution is within its recommended storage period[1].

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for dissolving this compound and its known signaling pathway.

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps weigh 1. Weigh this compound Powder solvent 2. Add Anhydrous Solvent (DMSO or Ethanol) weigh->solvent vortex 3. Vortex Thoroughly solvent->vortex troubleshoot Troubleshoot? vortex->troubleshoot sonicate Sonicate / Warm troubleshoot->sonicate Yes check 4. Confirm Full Dissolution troubleshoot->check No sonicate->vortex aliquot 5. Aliquot Solution check->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

TGR5_Signaling TCG This compound TGR5 TGR5 (GPBAR1) Receptor TCG->TGR5 agonist AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces GLP1 GLP-1 Secretion cAMP->GLP1 Glucose Reduced Blood Glucose GLP1->Glucose

Caption: Simplified signaling pathway of this compound via TGR5 activation.

References

potential off-target effects of TC-G 1005

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TC-G 1005. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 5 (TGR5), also known as GPBAR1.[1] Upon binding to TGR5, it primarily activates the Gαs protein subunit, leading to the stimulation of adenylyl cyclase.[2][3] This results in an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][4] In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1).[5][6]

Q2: What is known about the selectivity profile of this compound?

This compound is reported to be selective for TGR5 over the farnesoid X receptor (FXR), another nuclear bile acid receptor.[7] However, comprehensive public data on the screening of this compound against a broad panel of other receptors, enzymes, and ion channels is limited.

Q3: Are there any known or potential off-target effects associated with TGR5 agonists like this compound?

While specific off-target data for this compound is not widely available, systemic activation of the TGR5 receptor by other agonists has been associated with certain undesirable effects. These may include increased gallbladder filling and pruritus (itching). It is important for researchers to consider these potential class-effects in their experimental design and interpretation.

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of cellular response:

  • Low TGR5 Expression: The cell line you are using may not express TGR5 at a sufficient level. It is recommended to confirm TGR5 expression using techniques like qPCR or western blotting.

  • Incorrect Compound Concentration: Ensure that the concentration of this compound is within the effective range. The reported EC50 values for human and mouse TGR5 are 0.72 nM and 6.2 nM, respectively.[8]

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure it is stored as recommended by the supplier.

  • Cellular Context: The downstream signaling of TGR5 can be cell-type specific. In some ciliated cells, TGR5 has been shown to couple to Gαi, leading to a decrease in cAMP, which would produce a different physiological outcome.[4][5]

Q5: I am observing unexpected cellular phenotypes after treatment with this compound. How can I determine if these are off-target effects?

To investigate if an observed phenotype is due to an off-target effect, consider the following approaches:

  • Use a Structurally Different TGR5 Agonist: If a different, structurally unrelated TGR5 agonist produces the same phenotype, it is more likely to be an on-target effect.

  • TGR5 Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TGR5 expression in your cell model. If the phenotype persists after TGR5 knockdown/knockout, it is likely an off-target effect.

  • Off-Target Screening: Profile this compound against a panel of common off-target candidates (e.g., other GPCRs, kinases, ion channels) to identify potential unintended interactions.

Troubleshooting Guides

Issue: Unexpected Changes in Cell Proliferation
  • Possible Cause: While the primary TGR5 signaling pathway involves Gαs and cAMP, which can influence cell growth, some studies have shown that TGR5 can also modulate other pathways like ERK and Akt, which are key regulators of proliferation.[4] Depending on the cellular context, TGR5 activation can be either pro-proliferative or anti-proliferative.[4]

  • Troubleshooting Steps:

    • Confirm TGR5 Expression: Verify that your cells express TGR5.

    • Analyze Downstream Signaling: Investigate the phosphorylation status of key proteins in proliferation pathways, such as ERK and Akt, following this compound treatment.

    • TGR5 Knockdown Control: Use a TGR5 knockdown or knockout cell line as a negative control to see if the proliferative effect is abolished.

Issue: Inconsistent GLP-1 Secretion Results
  • Possible Cause: The secretion of GLP-1 is a complex process influenced by multiple factors beyond TGR5 activation.

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Ensure that your enteroendocrine cell line (e.g., GLUTag, NCI-H716) is healthy and cultured under optimal conditions.

    • Control for Other Stimuli: GLP-1 secretion can also be triggered by nutrients like glucose.[6] Ensure your experimental buffer conditions are consistent and appropriate.

    • Time-Course and Dose-Response: Perform a time-course and dose-response experiment with this compound to determine the optimal conditions for stimulating GLP-1 secretion in your specific cell model.

Data Presentation

Table 1: On-Target Potency of this compound

TargetSpeciesAssay TypeEC50 (nM)
TGR5HumanCRE-luciferase reporter0.72
TGR5MouseCRE-luciferase reporter6.2

Data sourced from MedChemExpress and other vendors.[8]

Table 2: Potential Class-Related Off-Target Effects of TGR5 Agonists

Potential Off-Target EffectOrgan/SystemPutative MechanismNote
Increased Gallbladder FillingGallbladderTGR5-mediated relaxation of gallbladder smooth muscle.[5]This is a known physiological effect of TGR5 activation.
Pruritus (Itching)Skin/Nervous SystemTGR5 is expressed in sensory neurons and may be involved in itch signaling.The precise mechanism is still under investigation.
Altered Bile Acid HomeostasisLiver/GI TractSystemic TGR5 activation can influence bile acid synthesis and transport.This highlights the importance of tissue-specific targeting for therapeutic TGR5 agonists.

Disclaimer: This table summarizes potential off-target effects observed with the TGR5 agonist class. Specific off-target screening data for this compound is not publicly available.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Assessment

This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.

  • Target Selection: Choose a panel of relevant off-target GPCRs, ion channels, and transporters. Commercially available screening panels are offered by various contract research organizations.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target of interest.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand for the target, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).

    • Incubate at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Washing and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Functional Assay for Off-Target Assessment (cAMP Measurement)

This protocol outlines a method to assess the functional activity of this compound at off-target GPCRs that signal through cAMP.

  • Cell Culture: Culture a cell line stably expressing the off-target GPCR of interest.

  • Assay Preparation:

    • Seed the cells in a 96-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells.

    • Include a known agonist for the off-target receptor as a positive control and buffer alone as a negative control.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the EC50 (for agonism) or IC50 (for antagonism, if co-incubated with a known agonist) from the dose-response curve.

Visualizations

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TGR5 TGR5 This compound->TGR5 Gs Gαs TGR5->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Epac Epac cAMP->Epac GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Epac->GLP1_Vesicle GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Off_Target_Screening_Workflow cluster_workflow Experimental Workflow start Start: Unexpected Phenotype Observed step1 Hypothesis: On-target vs. Off-target start->step1 step2a On-Target Validation: - Use different TGR5 agonist - TGR5 knockdown/knockout step1->step2a On-Target? step2b Off-Target Investigation: - In vitro binding assays - In vitro functional assays step1->step2b Off-Target? result1 Phenotype persists with different agonist and is lost with KO step2a->result1 result2 Phenotype persists with TGR5 KO step2a->result2 identify Identify Off-Target(s) step2b->identify conclusion1 Conclusion: Likely On-Target Effect result1->conclusion1 conclusion2 Conclusion: Likely Off-Target Effect result2->conclusion2 identify->conclusion2

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Managing Gallbladder Filling Side Effects of TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of gallbladder filling side effects associated with TGR5 agonists.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with TGR5 agonists.

Issue 1: Excessive Gallbladder Distension Observed in an Animal Model

Question: My TGR5 agonist is causing significant gallbladder distension in my mouse model, potentially leading to cholestasis and confounding my experimental results. What steps can I take to mitigate this?

Answer:

Excessive gallbladder filling is a known on-target effect of systemic TGR5 activation, leading to smooth muscle relaxation.[1][2][3][4] Here are several strategies to manage this issue:

  • Dose-Response Optimization:

    • Conduct a thorough dose-response study to identify the minimum effective dose of your TGR5 agonist that elicits the desired therapeutic effect (e.g., improved glycemic control) with the least impact on gallbladder volume.[5] It's possible that the therapeutic window is narrow, with gallbladder effects appearing at doses similar to or lower than those required for efficacy.[5]

  • Route of Administration:

    • Consider alternative routes of administration. If systemic exposure is not required for your therapeutic endpoint (e.g., targeting intestinal L-cells for GLP-1 secretion), explore the use of gut-restricted analogs of your agonist.[6][7] This can minimize systemic exposure and reduce effects on the gallbladder.[6]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Characterize the PK/PD relationship of your compound. Understanding the correlation between plasma concentration and gallbladder volume changes over time can help in designing dosing regimens that minimize the duration of high systemic exposure.

  • Co-administration with a Pro-kinetic Agent:

    • This is an exploratory approach and requires careful validation. In some contexts, co-administration of a cholecystokinetic agent (e.g., a CCK analog) could be investigated to promote gallbladder emptying. However, this may counteract the desired therapeutic effects in some models and should be used with caution.

Issue 2: Difficulty in Accurately Measuring Gallbladder Volume

Question: I am struggling to obtain consistent and accurate measurements of gallbladder volume in my mouse model to assess the impact of my TGR5 agonist. What is the recommended methodology?

Answer:

High-frequency ultrasound imaging is the gold-standard non-invasive method for measuring gallbladder volume in small animals.[8][9][10]

  • Recommended Protocol:

    • Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water to ensure a filled gallbladder at baseline.

    • Anesthesia: Anesthetize the mouse using isoflurane.

    • Positioning: Place the mouse in a supine position.[11]

    • Ultrasound Imaging:

      • Use a high-frequency linear array transducer (e.g., 30-50 MHz).

      • Apply ultrasound gel to the abdomen.

      • Locate the gallbladder, which appears as an anechoic (black), round or oval structure adjacent to the liver lobes.[8]

      • Obtain longitudinal and transverse images of the gallbladder.

    • Volume Calculation:

      • The ellipsoid method is a simple and commonly used approximation for gallbladder volume: Volume = 0.5 x Length x Width x Height .[12]

      • For more accurate measurements, the sum-of-cylinders method can be employed using specialized software.[12][13] Three-dimensional ultrasound systems can also provide highly accurate volume measurements.[13]

  • Troubleshooting Tips:

    • Inconsistent Fasting: Ensure a consistent fasting period across all experimental groups.

    • Anesthesia Depth: Maintain a consistent level of anesthesia, as deep anesthesia can affect physiological parameters.

    • Transducer Positioning: Apply consistent and gentle pressure with the transducer to avoid compressing the gallbladder.

    • Image Quality: Optimize ultrasound settings (gain, focus, depth) to obtain clear images of the gallbladder wall.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which TGR5 agonists cause gallbladder filling?

A1: TGR5 is highly expressed in the smooth muscle cells of the gallbladder.[2] Activation of TGR5 by an agonist leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4][14] Elevated cAMP activates Protein Kinase A (PKA), leading to the hyperpolarization of smooth muscle cells, ultimately causing muscle relaxation and promoting gallbladder filling.[2]

Q2: Is the gallbladder filling effect of TGR5 agonists dependent on FGF15/19 signaling?

A2: No, the effect of TGR5 agonists on gallbladder filling is independent of the FGF15/19 pathway. Studies have shown that TGR5 agonists can increase gallbladder volume in FGF15 knockout mice.[1][3][4] This indicates a direct, gallbladder-intrinsic mechanism of action.[1][3][4]

Q3: What are the potential long-term consequences of TGR5 agonist-induced gallbladder stasis?

A3: Chronic inhibition of gallbladder emptying can lead to bile stasis, which is a risk factor for the formation of gallstones (cholelithiasis) and inflammation of the gallbladder (cholecystitis).[2][15] This is a significant concern for the clinical development of systemic TGR5 agonists.[2][15]

Q4: Are there any TGR5 agonists in development that avoid this side effect?

A4: Yes, a key strategy in the development of TGR5 agonists for metabolic diseases is to create gut-restricted compounds.[6] These molecules are designed to have low systemic absorption, thereby activating TGR5 primarily in the intestinal L-cells to stimulate GLP-1 secretion without significantly affecting the gallbladder.[6][7] For example, the experimental compound RDX8940 was reported to promote GLP-1 secretion with minimal effects on gallbladder emptying in mice.[16]

Q5: How can I assess changes in bile acid composition in my animal model?

A5: Analysis of bile acid composition in bile, plasma, or fecal samples can be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[17][18][19][20] These methods allow for the quantification of individual primary and secondary bile acids.[20] TGR5 activation has been shown to alter the bile acid pool by downregulating the expression of CYP8B1, which leads to a decrease in 12α-hydroxylated bile acids.[16]

Data Presentation

Table 1: Effect of TGR5 Agonists on Gallbladder Volume in Mice

CompoundDoseRoute of AdministrationChange in Gallbladder Volume/WeightMouse StrainReference
INT-77760 mg/kgIntraperitonealIncreasedWild-type[1][21]
Lithocholic AcidNot specifiedNot specifiedIncreasedWild-type[1][3][4]
Compound 183 mg/kgNot specifiedSignificant increase in bile weightNot specified[5]
Compound 23g50 mg/kgNot specifiedIncreased gallbladder fillingNot specified[5]
Compound 26a100 mg/kg (single dose)Oral83% increase in gallbladder area, 58% increase in bile weightICR[7]
Compound 26a100 mg/kg (3-day treatment)Oral134% increase in gallbladder area, 129% increase in bile weightob/ob[7]

Table 2: Potency of Bile Acids as TGR5 Agonists

Bile AcidEC50 (µM)Reference
Lithocholic Acid (LCA)0.53[14]
Deoxycholic Acid (DCA)1.0[14]
Chenodeoxycholic Acid (CDCA)4.4[14]
Cholic Acid (CA)7.7[14]

Experimental Protocols

Protocol 1: In Vivo Assessment of Gallbladder Volume by Ultrasound

  • Animals: Use age- and sex-matched mice (e.g., C57BL/6J).

  • Fasting: Fast mice for 16 hours overnight with ad libitum access to water.

  • Baseline Measurement: Anesthetize mice with isoflurane. Perform ultrasound imaging to determine baseline gallbladder volume as described in the "Troubleshooting Guides" section.

  • Compound Administration: Administer the TGR5 agonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Time-Course Measurement: Perform ultrasound imaging at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time of peak effect on gallbladder volume.

  • Data Analysis: Calculate gallbladder volume at each time point. Normalize the data to baseline volume or body weight. Compare the effects of the TGR5 agonist to the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).

Protocol 2: Analysis of Bile Acid Composition by LC-MS

  • Sample Collection: Collect bile from the gallbladder, blood via cardiac puncture (for plasma), and fecal pellets from mice treated with the TGR5 agonist or vehicle.

  • Sample Preparation:

    • Bile/Plasma: Perform protein precipitation using an organic solvent like methanol (B129727) or acetonitrile.[22] An internal standard (e.g., a deuterated bile acid) should be added for accurate quantification.[22]

    • Feces: Homogenize fecal samples and perform liquid-solid extraction followed by solid-phase extraction (SPE) to isolate bile acids.[17]

  • LC-MS Analysis:

    • Separate the bile acids using a reverse-phase chromatography column (e.g., C18).

    • Detect and quantify the individual bile acid species using a mass spectrometer operating in negative ion mode.

  • Data Analysis: Identify and quantify individual bile acids based on their retention times and mass-to-charge ratios compared to known standards. Analyze changes in the relative abundance of different bile acids (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid) and their conjugated forms.

Mandatory Visualizations

TGR5_Signaling_Pathway_in_Gallbladder cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist TGR5 TGR5 Receptor TGR5_Agonist->TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Filling Gallbladder Filling Relaxation->Filling

Caption: TGR5 signaling pathway in gallbladder smooth muscle cells.

Experimental_Workflow_Gallbladder_Volume start Start: Animal Acclimation fasting 16-hour Fasting start->fasting baseline Baseline Ultrasound: Measure Gallbladder Volume fasting->baseline dosing Administer TGR5 Agonist or Vehicle baseline->dosing timepoint Time-course Ultrasound: (e.g., 30, 60, 120 min) dosing->timepoint data_collection Record Gallbladder Dimensions timepoint->data_collection calculation Calculate Gallbladder Volume (Ellipsoid Method) data_collection->calculation analysis Statistical Analysis: Compare Treatment vs. Vehicle calculation->analysis end End: Assess Gallbladder Filling analysis->end

Caption: Experimental workflow for assessing TGR5 agonist effect on gallbladder volume.

Troubleshooting_Logic issue Issue: Excessive Gallbladder Distension is_systemic_needed Is systemic exposure required for efficacy? issue->is_systemic_needed use_gut_restricted Solution: Use Gut-Restricted Agonist is_systemic_needed->use_gut_restricted No optimize_dose Solution: Optimize Dose-Response is_systemic_needed->optimize_dose Yes pk_pd Further Action: Conduct PK/PD Modeling optimize_dose->pk_pd

Caption: Decision tree for managing excessive gallbladder distension.

References

interpreting variable results in TC-G 1005 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TC-G 1005, a potent and selective agonist for the G protein-coupled bile acid receptor (GPBAR1/TGR5).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing inconsistent or lower-than-expected GLP-1 secretion in my in vivo mouse studies?

Answer: Variable glucagon-like peptide-1 (GLP-1) secretion can stem from several factors. Firstly, the oral bioavailability and plasma exposure of this compound can be low. In rats, a 5 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) of 56 ng/mL with a short half-life of 1.5 hours[1]. Ensure your dosing strategy is optimized for the species you are using. Secondly, the formulation and administration of the compound are critical. This compound has specific solubility requirements, and improper preparation can lead to precipitation and reduced absorption[1]. Finally, consider the timing of your sample collection relative to the administration of this compound, given its pharmacokinetic profile.

Question: My blood glucose reduction results are highly variable between individual animals.

Answer: Significant variability in blood glucose reduction can be multifactorial. The metabolic state of the animals, including their fasting state and baseline glucose levels, can significantly impact the outcome. Ensure that all animals are acclimatized and handled consistently to minimize stress-induced hyperglycemia. The dose-dependent effects of this compound on GLP-1 secretion directly influence its glucose-lowering effects[1]. Higher doses (e.g., 100 mg/kg) have been shown to induce a more pronounced GLP-1 release compared to lower doses (e.g., 25 mg/kg)[1]. Verify the accuracy of your dosing and consider a dose-response study to identify the optimal concentration for your experimental model.

Question: I am seeing precipitation of this compound when preparing my working solutions. What can I do?

Answer: Precipitation is a common issue due to the compound's solubility characteristics. It is crucial to follow a specific protocol for preparing solutions. For in vivo studies, two common vehicles are recommended:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: When preparing this solution, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component. This vehicle can achieve a clear solution at a concentration of at least 2.5 mg/mL[1].

  • 10% DMSO, 90% Corn Oil: Similar to the first vehicle, sequential addition and mixing are important. This can also yield a clear solution at ≥ 2.5 mg/mL[1].

If precipitation still occurs, gentle heating and/or sonication can be used to aid dissolution[1]. It is also recommended to prepare working solutions fresh on the day of the experiment[1].

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the G protein-coupled bile acid receptor (GPBAR1), also known as TGR5[2][3]. Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1)[2][4]. This increase in GLP-1 can subsequently lead to a reduction in blood glucose levels[2][5][6].

What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C[5][6]. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year[1].

Are there known species differences in the potency of this compound?

Yes, this compound exhibits different potencies for the human and mouse TGR5 receptors. It is more potent on the human receptor, with an EC50 of 0.72 nM, compared to the mouse receptor, which has an EC50 of 6.2 nM[1][5]. This difference should be taken into consideration when designing experiments and interpreting results across species.

Is this compound selective for TGR5?

This compound is reported to be selective for TGR5 over the farnesoid X receptor (FXR), another key bile acid receptor[5][6]. This selectivity makes it a valuable tool for specifically studying TGR5-mediated pathways.

Data Presentation

Table 1: In Vitro Potency of this compound

Receptor TargetEC50 (nM)
Human TGR5 (hTGR5)0.72[1][5]
Mouse TGR5 (mTGR5)6.2[1][5]

Table 2: In Vivo Effects of this compound in ICR Mice (Single Oral Administration)

Dose (mg/kg)Effect on Plasma Active GLP-1Effect on Blood Glucose (AUC 0-120 min)
2531% increase[1]Not reported
5096% increase[1]49% reduction[1]
100282% increase[1]Not reported

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway initiated by this compound binding to TGR5 in an enteroendocrine L-cell, leading to GLP-1 secretion.

TCG1005_Signaling_Pathway TCG1005 This compound TGR5 TGR5 Receptor TCG1005->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles Promotes Exocytosis of GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion

Caption: this compound signaling cascade via TGR5.

In Vivo Experimental Workflow

This diagram outlines a typical workflow for an in vivo experiment investigating the effects of this compound on blood glucose and GLP-1 levels.

TCG1005_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization fasting Fasting (if required) acclimatize->fasting baseline Baseline Blood Sample (t=0) fasting->baseline prepare_tcg Prepare this compound Solution administer Administer this compound (Oral Gavage) prepare_tcg->administer baseline->administer sampling Serial Blood Sampling administer->sampling glucose Blood Glucose Measurement sampling->glucose glp1 Plasma GLP-1 Assay sampling->glp1 data Data Analysis glucose->data glp1->data

Caption: Workflow for in vivo this compound studies.

References

Technical Support Center: Optimizing TC-G 1005 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of TC-G 1005 in various in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action? A1: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its mechanism of action involves binding to and activating TGR5, which stimulates downstream signaling pathways, such as the production of cyclic AMP (cAMP) and the secretion of glucagon-like peptide-1 (GLP-1).[1][3] It is highly selective for TGR5 over other receptors like the farnesoid X receptor (FXR).[4]

Q2: What is a good starting concentration range for my in vitro assay? A2: A good starting point depends on the cell type and assay sensitivity. Based on published data, this compound is highly potent. The half-maximal effective concentrations (EC50) have been reported as 0.72 nM for human TGR5 and 6.2 nM for mouse TGR5 in HEK293 cells.[3][5] Therefore, a preliminary dose-response experiment should cover a wide range, for instance, from 0.01 nM to 1 µM, to capture the full activity curve.

Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble up to 100 mM in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in sterile DMSO). This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C for long-term stability.[3]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium? A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1%.[6] It is crucial to run a vehicle control (cells treated with the same final concentration of DMSO without this compound) to differentiate the effects of the compound from the effects of the solvent.[6]

Q5: How long should I incubate my cells with this compound? A5: The optimal incubation time depends on the specific assay and the biological question. For signaling pathway studies (e.g., cAMP measurement), shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For gene expression or cell viability assays, longer incubation periods (e.g., 24, 48, or 72 hours) are common.[7] A time-course experiment is recommended to determine the ideal endpoint for your specific assay.[7]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in a common in vitro assay system.

ParameterValueCell LineAssay Type
EC50 (human TGR5) 0.72 nMHEK293CRE-driven luciferase reporter
EC50 (mouse TGR5) 6.2 nMHEK293CRE-driven luciferase reporter

Troubleshooting Guide

Issue: I am not observing any effect of this compound in my assay.

Possible Cause Solution
Concentration is too low Test a higher and broader concentration range (e.g., up to 10 µM). Ensure your dilutions are prepared accurately.
Compound Instability Prepare fresh dilutions from a properly stored stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
Insensitive Cell Line or Assay Confirm that your cell line expresses TGR5. Use a positive control compound with known activity on TGR5 to validate the assay setup.[6]
Insufficient Incubation Time Increase the incubation time. Perform a time-course experiment to find the optimal duration for observing an effect.[7]

Issue: I am seeing significant cell death, even at low concentrations.

Possible Cause Solution
Compound-induced Cytotoxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range for your specific cell line.[6][7] Adjust your experimental concentrations to be below this cytotoxic threshold.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%).[6] Always include a vehicle control to assess solvent effects.[6]

Issue: My results are inconsistent between experiments or replicates.

Possible Cause Solution
Inconsistent Cell Culture Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.[6]
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[6]
Plate Edge Effects To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[7][8]

Visualizing Pathways and Workflows

TGR5_Signaling_Pathway TGR5/GPBAR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5/GPBAR1 Gs Gαs TGR5->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates PKA PKA cAMP->PKA activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response leads to ATP ATP ATP->AC Ligand This compound Ligand->TGR5 binds & activates

Caption: Canonical signaling pathway of the TGR5 receptor upon activation by this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration start Start: Plan Experiment prep_stock 1. Prepare this compound Stock (e.g., 10 mM in DMSO) & Aliquot start->prep_stock dose_viability 2. Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) prep_stock->dose_viability analyze_viability 3. Analyze Cytotoxicity Data (Determine non-toxic concentration range) dose_viability->analyze_viability dose_functional 4. Dose-Response Functional Assay (e.g., cAMP or reporter assay) analyze_viability->dose_functional analyze_functional 5. Analyze Functional Data (Calculate EC50) dose_functional->analyze_functional decision Is EC50 well below toxic concentration? analyze_functional->decision optimize Troubleshoot & Optimize (Adjust assay conditions) decision->optimize  No end End: Optimal Concentration Determined decision->end  Yes optimize->dose_functional

Caption: Recommended experimental workflow for determining the optimal this compound concentration.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

  • Materials:

    • This compound powder (M.W. 399.48 g/mol )

    • Anhydrous/sterile Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound powder required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 3.99 mg of this compound.

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if dissolution is difficult.[3]

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Cytotoxicity using an MTT Assay

  • Objective: To determine the concentration range of this compound that is non-toxic to the chosen cell line.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution (from Protocol 1)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO) wells.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[7]

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.[7][9]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Readout: Mix gently and read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to identify the cytotoxic range.

References

Technical Support Center: Addressing Common Gastrointestinal Side Effects of GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the gastrointestinal (GI) side effects of Glucagon-Like Peptide-1 (GLP-1) agonists.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with GLP-1 agonists in preclinical and clinical studies?

A1: The most frequently reported GI side effects associated with GLP-1 receptor agonists (GLP-1 RAs) are nausea, vomiting, diarrhea, and constipation.[1][2][3] These effects are generally dose-dependent and tend to be more prevalent at the beginning of treatment and during dose escalation.[3] Nausea is the most common of these, with an incidence rate of approximately 21.49% in clinical trials.[1]

Q2: What is the underlying mechanism for GLP-1 agonist-induced nausea and vomiting?

A2: GLP-1 agonist-induced nausea and vomiting are primarily mediated through the central nervous system. GLP-1 receptors are expressed in the area postrema (AP) and the nucleus of the solitary tract (NTS) in the brainstem.[4][5][6][7] The AP is a chemoreceptor trigger zone that lacks a complete blood-brain barrier, allowing it to detect circulating substances like GLP-1 agonists.[6] Activation of GLP-1 receptors in this region is a key driver of nausea and emetic responses.[4][6][7] Additionally, GLP-1 agonists delay gastric emptying, which can contribute to feelings of nausea and fullness.

Q3: How can I mitigate GI side effects in my experimental animals during preclinical studies?

A3: Several strategies can be employed to mitigate GI side effects in animal models. A gradual dose-escalation schedule is recommended to allow for acclimatization. Ensuring proper hydration and providing easily digestible chow can also be beneficial. For studies involving emetic species like shrews, co-administration of a Glucose-dependent Insulinotropic Polypeptide (GIP) receptor agonist has been shown to attenuate GLP-1 receptor agonist-induced emesis.[4][5][8][9]

Troubleshooting Guides

Troubleshooting Inconsistent Results in Nausea/Emesis Assays
Observed Problem Potential Cause Recommended Solution
High variability in kaolin (B608303) consumption (pica behavior) between animals in the same treatment group.Stress-induced pica unrelated to the test compound.Ensure a proper acclimatization period for the animals in the experimental cages. Handle animals consistently and minimize environmental stressors.
Conditioned taste aversion is not observed at expected doses of the GLP-1 agonist.Insufficient dose to induce malaise or issues with the conditioning protocol.Perform a dose-response study to determine the optimal dose for inducing conditioned taste aversion. Ensure the novel taste is sufficiently palatable and presented for an adequate duration.
Emetic events in shrews are sporadic and difficult to quantify.Video recording setup is not optimal for capturing all events.Use a high-resolution camera with a clear, unobstructed view of the entire cage. Record for a sufficient duration post-dosing to capture delayed emetic events.
Troubleshooting Inaccurate Gastric Emptying Measurements
Observed Problem Potential Cause Recommended Solution
Rapid and inconsistent clearance of radiotracer from the stomach in scintigraphy studies.The radiolabel has dissociated from the test meal.Ensure stable labeling of the test meal. For solid meals, incorporate the tracer during preparation (e.g., mixing 99mTc-sulfur colloid with egg whites before cooking).[10]
High background signal interfering with gastric region of interest (ROI) analysis.Improper animal positioning or contamination of fur with radiotracer.Ensure the animal is securely and consistently positioned for each scan. Take care during oral gavage to prevent spillage of the radiotracer onto the animal's fur.
No significant delay in gastric emptying is observed with a known positive control (e.g., a high dose of a GLP-1 agonist).The test meal is not appropriate for detecting changes in solid or liquid emptying.Use a standardized and validated test meal. For solid-phase emptying, a common choice is a radiolabeled egg meal. For liquid-phase emptying, a non-absorbable, radiolabeled liquid can be used.[11][12]

Quantitative Data Summary

Table 1: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists in Type 2 Diabetes Clinical Trials

Adverse EventOverall Incidence (%)
Nausea21.49
Diarrhea10.62
Vomiting9.10
Dyspepsia8.67
Constipation7.92
Decreased Appetite5.49

Data from a Bayesian network meta-analysis of 48 randomized controlled trials.[1]

Experimental Protocols

Protocol for Assessing Pica Behavior (Kaolin Consumption) in Mice

Objective: To assess nausea-like behavior in mice by measuring the consumption of non-nutritive clay (kaolin).

Materials:

  • Standard mouse cages

  • Food hoppers

  • Water bottles

  • Pre-weighed kaolin pellets

  • GLP-1 agonist and vehicle control

  • Analytical balance

Methodology:

  • Individually house mice and allow them to acclimate for at least 3 days.

  • Provide ad libitum access to standard chow and water.

  • Introduce a pre-weighed kaolin pellet into the cage in a designated container.

  • After a 24-hour baseline period, remove and weigh the kaolin pellet to determine baseline consumption.

  • Administer the GLP-1 agonist or vehicle control to the mice.

  • Immediately return the kaolin pellet to the cage.

  • After 24 hours, remove and weigh the kaolin pellet and the standard chow to determine consumption.

  • Calculate the amount of kaolin consumed post-treatment and compare it to the baseline consumption and the vehicle control group.

Protocol for Gastric Emptying Scintigraphy in Mice

Objective: To non-invasively measure the rate of gastric emptying of a solid or liquid meal in mice.

Materials:

  • Small animal pinhole gamma camera (e.g., NanoSPECT-CT)

  • 99mTc-labeled tracer (e.g., 99mTc-DTPA-labeled activated charcoal or 99mTc-sulfur colloid)

  • Test meal (e.g., liquid egg whites for a solid meal)

  • Oral gavage needles

  • Anesthesia (if required for imaging)

  • Image analysis software

Methodology:

  • Fast mice overnight with free access to water.

  • Prepare the radiolabeled test meal. For a solid meal, mix the 99mTc-sulfur colloid with liquid egg whites before cooking.

  • Administer a standardized volume of the radiolabeled test meal to each mouse via oral gavage.

  • Immediately acquire a baseline image of the stomach using the gamma camera.

  • Acquire subsequent images at defined time points (e.g., 30, 60, 90, and 120 minutes) post-meal administration.

  • For each time point, draw a region of interest (ROI) around the stomach and quantify the radioactive counts.

  • Calculate the percentage of gastric retention at each time point relative to the baseline image.

  • Plot the gastric retention curve and calculate the half-emptying time (T50).

Protocol for Intestinal Transit Time Measurement in Mice

Objective: To measure the transit time of a non-absorbable marker through the gastrointestinal tract.

Materials:

  • Non-absorbable marker (e.g., carmine (B74029) red or fluorescently labeled beads)

  • Oral gavage needles

  • Observation cages with a wire mesh floor

  • White paper or a fluorescence detection system

Methodology:

  • Individually house mice in the observation cages.

  • Administer the non-absorbable marker via oral gavage.

  • Monitor the animals for the first appearance of the colored fecal pellet.

  • Record the time from gavage to the expulsion of the first colored pellet as the whole gut transit time.

  • For small intestinal transit, a terminal procedure can be used where the animal is euthanized at a specific time point after marker administration. The small intestine is then dissected, and the distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine.

Visualizations

GLP1_Signaling_Pathway_Nausea cluster_blood Bloodstream cluster_brainstem Brainstem (Area Postrema) cluster_output Physiological Response GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor Gs-coupled GLP-1 Agonist->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuronal Activation Neuronal Activation PKA->Neuronal Activation phosphorylates targets Nausea Nausea Neuronal Activation->Nausea

Caption: GLP-1 agonist signaling in the area postrema leading to nausea.

Experimental_Workflow_Gastric_Emptying cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A Overnight Fasting C Oral Gavage of Test Meal A->C B Prepare Radiolabeled Test Meal B->C D Acquire Baseline Scintigraphy Scan (t=0) C->D E Acquire Scans at Subsequent Timepoints D->E F Draw ROI around Stomach E->F G Quantify Radioactive Counts F->G H Calculate % Gastric Retention G->H I Determine T50 H->I

Caption: Workflow for a preclinical gastric emptying scintigraphy study.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Are animal handling and environmental conditions consistent? Start->Q1 Sol1 Standardize handling and acclimatization protocols. Q1->Sol1 No Q2 Is the dose of the GLP-1 agonist appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Perform a dose- response study. Q2->Sol2 No Q3 Is the experimental assay methodology validated and robust? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Review and optimize the experimental protocol. Q3->Sol3 No End Consult literature for similar issues or consider alternative assays. Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

Illuminating TGR5 Activation: A Comparative Guide to TC-G 1005 and Alternative Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Takeda G protein-coupled receptor 5 (TGR5) agonists, this guide provides an objective comparison of TC-G 1005's activity against a panel of alternative compounds. Supported by experimental data, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting metabolic and inflammatory diseases.

TGR5, a G protein-coupled receptor activated by bile acids, has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Activation of TGR5 stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to a cascade of downstream effects including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis. This compound is a potent and selective synthetic agonist of TGR5, demonstrating significant efficacy in preclinical models. This guide provides a comparative analysis of its performance alongside other key TGR5 modulators.

Comparative Analysis of TGR5 Agonist Potency

The following table summarizes the in vitro potency of this compound and a selection of alternative TGR5 agonists. Potency is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency. The data has been compiled from various studies, and it is important to note that direct comparisons are best made within the same study due to potential variations in experimental conditions.

Compound NameAgonist TypeTarget SpeciesEC50 (nM)Reference
This compound SyntheticHuman0.72[1]
Mouse6.2[1]
INT-777 Semi-syntheticMouse>100,000 (in STC-1 cells)[2]
Compound 18 SyntheticHuman3096 (cAMP), 2656 (GLP-1)[2]
Mouse580 (cAMP), 307 (GLP-1)[2]
Lithocholic Acid (LCA) Natural Bile AcidHuman~530[3][4]
Deoxycholic Acid (DCA) Natural Bile AcidHuman~1000[4]
Chenodeoxycholic Acid (CDCA) Natural Bile AcidHuman~4400[4]
Cholic Acid (CA) Natural Bile AcidHuman~7700[4]
Betulinic Acid Natural TriterpenoidNot Specified1040[5]

In Vivo Performance Highlights

In preclinical studies, this compound has demonstrated significant in vivo activity. Oral administration in mice stimulates GLP-1 secretion and leads to a reduction in blood glucose levels.[1] For instance, a single oral dose of 50 mg/kg resulted in a 49% reduction in blood glucose area under the curve (AUC) in mice.[1] Furthermore, doses ranging from 25 to 100 mg/kg led to a dose-dependent increase in plasma active GLP-1 levels.[1]

Alternative agonists have also been evaluated in vivo. INT-777, a semi-synthetic bile acid derivative, has been shown to induce GLP-1 secretion and improve glucose homeostasis in obese mice.[6] Natural bile acids, while less potent, also contribute to metabolic regulation through TGR5 activation. However, many synthetic TGR5 agonists, including this compound, have been associated with gallbladder filling, a potential on-target side effect that requires careful consideration in drug development.[2]

Visualizing the TGR5 Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures involved in validating TGR5 activity, the following diagrams have been generated using Graphviz.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist (e.g., this compound) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression (e.g., Proglucagon) CREB->Gene_Expression Regulates GLP1_Secretion GLP-1 Secretion Gene_Expression->GLP1_Secretion

TGR5 Signaling Pathway

Experimental_Workflow_TGR5_Activity cluster_cell_based_assay In Vitro TGR5 Activation Assay cluster_glp1_secretion In Vitro GLP-1 Secretion Assay Cell_Culture 1. Cell Culture (e.g., HEK293-TGR5) Agonist_Treatment 2. Agonist Treatment (this compound vs. Alternatives) Cell_Culture->Agonist_Treatment Incubation 3. Incubation Agonist_Treatment->Incubation Assay 4. Downstream Assay Incubation->Assay cAMP_Assay cAMP Assay (e.g., ELISA, HTRF) Assay->cAMP_Assay Reporter_Assay Reporter Gene Assay (e.g., Luciferase, SEAP) Assay->Reporter_Assay Enteroendocrine_Cells 1. Culture Enteroendocrine Cells (e.g., STC-1, NCI-H716) Agonist_Stimulation 2. Agonist Stimulation Enteroendocrine_Cells->Agonist_Stimulation Collect_Supernatant 3. Collect Supernatant Agonist_Stimulation->Collect_Supernatant ELISA 4. Measure GLP-1 (ELISA) Collect_Supernatant->ELISA

Experimental Workflows for TGR5 Activity

Detailed Experimental Protocols

TGR5 Activation Assays

1. cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following TGR5 activation.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TGR5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluency.

    • The culture medium is removed, and cells are washed with a serum-free medium.

    • Cells are then incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in a stimulation buffer for a short period to prevent cAMP degradation.

    • Varying concentrations of this compound or alternative agonists are added to the wells.

    • The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

2. Reporter Gene Assay

This assay measures the transcriptional activity induced by TGR5 activation, typically through a cAMP response element (CRE) linked to a reporter gene like luciferase.

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a TGR5 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent.

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates and allowed to attach overnight.

    • The medium is replaced with a serum-free medium containing different concentrations of the test compounds.

    • The cells are incubated for a period sufficient for reporter gene expression (e.g., 6-8 hours).

    • The medium is removed, and cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay substrate.

  • Data Analysis: Fold induction of luciferase activity over the vehicle control is calculated, and EC50 values are determined from the dose-response curves.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine cells upon TGR5 agonist stimulation.

  • Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cell lines are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in 24- or 48-well plates and grown to a suitable confluency.

    • Prior to the assay, cells are washed and pre-incubated in a buffer solution.

    • The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of the TGR5 agonists.

    • Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

    • The supernatant is collected, and a protease inhibitor cocktail (containing a DPP-4 inhibitor) is added to prevent GLP-1 degradation.

    • The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. Dose-response curves are generated to determine the EC50 for GLP-1 secretion.

This guide provides a foundational comparison of this compound and other TGR5 agonists. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head comparative studies under their specific experimental conditions.

References

Confirming TGR5 Target Engagement of TC-G 1005 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to confirm the target engagement of TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. We present supporting data for this compound and compare its performance with other known TGR5 agonists, INT-777 and BAR501. Detailed experimental protocols and visualizations are included to facilitate the replication and adaptation of these methods in a research setting.

Introduction to TGR5 and this compound

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids.[1] It plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[2][3] Upon activation, TGR5 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This second messenger then activates downstream signaling cascades, including Protein Kinase A (PKA).[2]

This compound is a potent and selective synthetic agonist for TGR5.[4][5] It exhibits high affinity for both human and mouse TGR5 and is orally bioavailable, making it a valuable tool for studying TGR5 function in vitro and in vivo.[4] Confirming the direct engagement of this compound with TGR5 in a cellular context is a critical step in preclinical drug development and mechanistic studies.

Comparative Performance of TGR5 Agonists

The potency of this compound in activating TGR5 can be compared to other well-characterized agonists using in vitro functional assays. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.

CompoundAssay TypeCell LineSpeciesEC50Reference
This compound CRE-Luciferase ReporterHEK293Human0.72 nM[4]
This compound CRE-Luciferase ReporterHEK293Mouse6.2 nM[4]
INT-777 cAMP ProductionNCI-H716Human0.82 µM[6]
BAR501 CRE-Luciferase ReporterHEK293Human1 µM

Experimental Methodologies for Confirming Target Engagement

Several robust methods can be employed to confirm that this compound engages and activates TGR5 in cells. These assays typically measure downstream signaling events or receptor trafficking.

cAMP Accumulation Assay

The most direct functional readout of TGR5 activation is the measurement of intracellular cAMP accumulation.

Principle: TGR5 activation by an agonist stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Resonance Energy Transfer (FRET) are common, sensitive methods for quantifying cAMP levels.

Experimental Protocol (HTRF-based):

  • Cell Culture: Culture cells expressing TGR5 (e.g., HEK293-TGR5) in a suitable medium to ~80% confluency.

  • Cell Seeding: Harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and control agonists (e.g., INT-777) in a stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator). Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add cAMP-d2 conjugate and anti-cAMP cryptate conjugate to the wells to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curve to determine the EC50 value.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene driven by a cAMP-responsive element (CRE).

Principle: The increase in intracellular cAMP following TGR5 activation leads to the activation of PKA, which in turn phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein). Activated CREB binds to CRE sequences in the promoter of a reporter gene (e.g., luciferase), driving its expression. The resulting luminescence is a measure of TGR5 activation.[7]

Experimental Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a TGR5 expression vector and a CRE-luciferase reporter vector. Alternatively, use a stable cell line co-expressing both constructs.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds. Incubate for 4-6 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Add luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the concentration-response curve to determine the EC50 value.

TGR5 Receptor Internalization Assay

Agonist-induced receptor internalization is another hallmark of GPCR activation. This can be visualized and quantified using immunofluorescence and confocal microscopy.

Principle: Upon agonist binding, TGR5 is phosphorylated, leading to the recruitment of β-arrestins and subsequent internalization of the receptor from the plasma membrane into intracellular vesicles. This process can be monitored by tagging the receptor with a fluorescent protein or by using an antibody against an extracellular epitope of the receptor.

Experimental Protocol (Immunofluorescence):

  • Cell Culture: Grow cells expressing an epitope-tagged TGR5 (e.g., HA-TGR5) on glass coverslips.

  • Compound Treatment: Treat the cells with this compound (at a concentration around its EC50) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunostaining (Non-permeabilized): To visualize surface receptors, incubate the fixed, non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA). Follow this with a fluorescently labeled secondary antibody.

  • Immunostaining (Permeabilized): To visualize internalized receptors, permeabilize a separate set of fixed cells with a detergent (e.g., 0.1% Triton X-100) before incubation with the primary and secondary antibodies.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal microscope.

  • Analysis: Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments to determine the extent of internalization.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Initiates

Caption: TGR5 Signaling Pathway.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow start Seed TGR5-expressing cells in 384-well plate incubate1 Incubate overnight start->incubate1 prepare_compounds Prepare serial dilutions of this compound incubate1->prepare_compounds stimulate Stimulate cells with compounds (30 min) prepare_compounds->stimulate lyse_detect Lyse cells and add HTRF reagents stimulate->lyse_detect incubate2 Incubate for 1 hour lyse_detect->incubate2 read_plate Read plate on HTRF reader incubate2->read_plate analyze Analyze data and determine EC50 read_plate->analyze

Caption: cAMP Assay Workflow.

Luciferase_Assay_Workflow cluster_workflow CRE-Luciferase Assay Workflow start Seed transfected cells in 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with This compound (4-6 hours) incubate1->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data and determine EC50 measure->analyze

Caption: Luciferase Assay Workflow.

Internalization_Assay_Workflow cluster_workflow Receptor Internalization Assay Workflow start Culture cells with -tagged TGR5 on coverslips treat Treat with this compound for various time points start->treat fix Fix cells with paraformaldehyde treat->fix stain_surface Stain surface receptors (non-permeabilized) fix->stain_surface stain_total Stain total receptors (permeabilized) fix->stain_total image Image with confocal microscope stain_surface->image stain_total->image analyze Quantify internalization image->analyze

References

TC-G 1005: A Comparative Guide to its Farnesoid X Receptor (FXR) Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of TC-G 1005 against the Farnesoid X Receptor (FXR). This compound is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a distinct bile acid receptor from FXR. Understanding the selectivity of a compound is critical in drug development to anticipate its biological effects and potential off-target activities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Comparative Selectivity Data

The following table summarizes the potency of this compound and other relevant compounds on TGR5 and FXR. This data allows for a direct comparison of their selectivity profiles. This compound exhibits high potency for TGR5, while its activity on FXR is not quantitatively reported in publicly available literature, it is consistently described as being selective for TGR5 over FXR.

CompoundTarget(s)EC50 (nM) - Human TGR5EC50 (nM) - Human FXR
This compound Selective TGR5 Agonist 0.72 Not Reported
INT-777Selective TGR5 Agonist900>10,000
Obeticholic Acid (OCA)Selective FXR Agonist500 - 8,00099
INT-767Dual TGR5/FXR Agonist63030
GW4064Selective FXR AgonistNo significant activity15

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Upon activation by bile acids or synthetic agonists, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA. This binding modulates the transcription of target genes involved in various metabolic processes.

FXR_Signaling_Pathway Ligand FXR Agonist (e.g., Bile Acids, OCA) FXR FXR Ligand->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates Metabolic_Regulation Regulation of Bile Acid, Lipid & Glucose Metabolism Target_Genes->Metabolic_Regulation Leads to Selectivity_Profiling_Workflow Start Start: Synthesize Test Compound (e.g., this compound) Primary_Assay Primary Screen: TGR5 Functional Assay (e.g., cAMP accumulation) Start->Primary_Assay Primary_Result Determine TGR5 Potency (EC50) Primary_Assay->Primary_Result Secondary_Assay Secondary Screen: FXR Functional Assay (e.g., Reporter Gene Assay) Primary_Result->Secondary_Assay If potent Selectivity_Calc Calculate Selectivity Ratio (FXR EC50 / TGR5 EC50) Primary_Result->Selectivity_Calc Secondary_Result Determine FXR Potency (EC50) Secondary_Assay->Secondary_Result Secondary_Result->Selectivity_Calc Conclusion Conclusion: High selectivity for TGR5 Selectivity_Calc->Conclusion

A Comparative Analysis of TGR5 Agonists: TC-G 1005 vs. INT-777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent Takeda G protein-coupled receptor 5 (TGR5) agonists: TC-G 1005 and INT-777. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Introduction

TGR5, a G protein-coupled receptor activated by bile acids, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects. This compound and INT-777 are two synthetic agonists developed to selectively target TGR5. This guide compares their efficacy based on available in vitro and in vivo data.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and INT-777, highlighting their potency and in vivo effects.

Table 1: In Vitro Potency of this compound and INT-777

CompoundTargetAssayEC50Reference
This compound Human TGR5CRE-driven luciferase reporter gene assay in HEK293 cells0.72 nM[1][2]
Mouse TGR5CRE-driven luciferase reporter gene assay in HEK293 cells6.2 nM[1][2]
INT-777 Human TGR5cAMP level assessment in NCI-H716 cells0.82 µM (820 nM)[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseRouteEffectReference
Imprinting Control Region (ICR) Mice25, 50, 100 mg/kgOral (p.o.), single doseIncreased plasma active GLP-1 levels by 31%, 96%, and 282%, respectively.[1]
Imprinting Control Region (ICR) Mice50 mg/kgOral (p.o.), single dose49% reduction in blood glucose AUC0-120 min during an oral glucose tolerance test.[1]
db/db Mice50 mg/kgOral (p.o.), single doseSignificantly reduced blood glucose at 4, 6, 10, and 24 hours.[1]

Note: Directly comparable in vivo efficacy data for INT-777 under identical experimental conditions was not available in the public domain at the time of this review. However, studies report its efficacy in stimulating GLP-1 secretion and improving metabolic parameters in mice with diet-induced obesity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro TGR5 Activation Assay (cAMP Measurement)

This protocol is a representative method for assessing the agonist activity of compounds at the TGR5 receptor by measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) of a test compound in activating TGR5.

Materials:

  • HEK293 cells stably expressing human or mouse TGR5.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds (this compound, INT-777) and a reference agonist.

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Multi-well plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Culture: Culture HEK293-TGR5 cells to ~80-90% confluency.

  • Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer containing a PDE inhibitor.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard procedure to evaluate the effect of a TGR5 agonist on glucose metabolism in a murine model.

Objective: To assess the ability of a test compound to improve glucose tolerance.

Materials:

  • Male C57BL/6 or other appropriate mouse strain.

  • Test compound (e.g., this compound) and vehicle control.

  • Glucose solution (e.g., 2 g/kg body weight).

  • Blood glucose monitoring system.

  • Oral gavage needles.

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the treated group with the vehicle control group.

Mandatory Visualizations

Signaling Pathway of TGR5 Activation

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bile_Acid Bile Acid / Agonist (this compound or INT-777) TGR5 TGR5 Bile_Acid->TGR5 G_alpha_s Gαs TGR5->G_alpha_s Activation AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes Metabolic_Effects Metabolic Effects (e.g., Improved Glucose Homeostasis) GLP1_Secretion->Metabolic_Effects

Caption: TGR5 signaling pathway upon agonist binding.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow Start Start: Acclimatize Mice Fasting Overnight Fasting (16 hours) Start->Fasting Baseline_Glucose Measure Baseline Blood Glucose (t=0 min) Fasting->Baseline_Glucose Compound_Admin Oral Gavage: This compound or Vehicle Baseline_Glucose->Compound_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg) Compound_Admin->Glucose_Challenge 30-60 min wait Blood_Sampling Blood Glucose Measurement (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Data Analysis: Plot Glucose Curve & Calculate AUC Blood_Sampling->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Synthetic TGR5 Agonists: TC-G 1005 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1][2] This has spurred the development of numerous synthetic TGR5 agonists. This guide provides a comparative overview of the potent and selective synthetic agonist TC-G 1005 against other key synthetic TGR5 agonists, supported by available experimental data.

Quantitative Comparison of Synthetic TGR5 Agonists

The following table summarizes the in vitro potency of this compound and other notable synthetic TGR5 agonists. It is important to note that the EC50 values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

CompoundhTGR5 EC50 (nM)mTGR5 EC50 (nM)SelectivityKey In Vivo Effects
This compound 0.72[3]6.2[3]Selective over FXR[4]Reduces blood glucose and stimulates GLP-1 secretion in mice.[3]
INT-777 ~820[5]-Selective TGR5 agonist.[5]Improves glucose homeostasis and stimulates GLP-1 secretion in mice.[6]
SB-756050 1300[5]-Selective TGR5 agonist.[7]Well-tolerated in humans, but showed variable effects on glucose levels in patients with type 2 diabetes.[7]
Compound 31d (imidazole derivative) 0.057[5]0.062[5]Potent TGR5 agonist.[5]Demonstrated glucose-lowering effects in mice.[5]
Compound 23 (phenoxy moiety) 0.72[5]-Potent TGR5 agonist.[5]Induced dose-dependent GLP-1 secretion.[5]
Compound 24 (4-phenoxynicotinamide derivative) 2.3[5]-Potent TGR5 agonist.[5]-
WB403 Moderate activation-Promotes GLP-1 secretion efficiently.[8]Improved glucose tolerance and preserved pancreatic β-cells in diabetic mice without causing gallbladder filling.[8]
TRC210258 --TGR5 activator.[9]Improved metabolic parameters in diet-induced obese mice and hamsters.[9]

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a signaling cascade that plays a crucial role in metabolic regulation. The primary pathway involves the coupling of TGR5 to the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][10] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream effects, including the secretion of GLP-1 from intestinal L-cells and the regulation of energy expenditure in brown adipose tissue.[10][11]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist TGR5 TGR5 Agonist->TGR5 Binds to G_alpha_s G_alpha_s TGR5->G_alpha_s Activates Adenylyl_Cyclase Adenylyl_Cyclase G_alpha_s->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream_Effects Downstream Effects (e.g., GLP-1 Secretion, Energy Expenditure) PKA->Downstream_Effects Epac->Downstream_Effects

Caption: TGR5 signaling pathway upon agonist binding.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize and compare synthetic TGR5 agonists.

In Vitro TGR5 Activity Assay (cAMP Measurement)

This assay quantifies the increase in intracellular cAMP levels in response to TGR5 activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow:

Caption: Workflow for a typical cAMP HTRF assay.

Detailed Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing human or mouse TGR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

  • Compound Preparation: A serial dilution of the test compounds (e.g., this compound) is prepared.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing the test compounds at various concentrations. A known TGR5 agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control. The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.[12]

  • cAMP Detection: Following incubation, the cells are lysed, and the HTRF assay reagents are added. These reagents typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

  • Data Acquisition: The plate is read on an HTRF-compatible microplate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine cells (e.g., STC-1 or NCI-H716) upon stimulation with a TGR5 agonist.

Experimental Workflow:

Caption: Workflow for a GLP-1 secretion assay.

Detailed Methodology:

  • Cell Culture: Murine STC-1 or human NCI-H716 cells are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 24- or 48-well plates and allowed to grow to a specific confluency.

  • Cell Stimulation: The cells are washed and then incubated with a buffer containing the test TGR5 agonist at various concentrations for a set period (e.g., 2 hours).[13]

  • Supernatant Collection: After incubation, the supernatant is collected. A dipeptidyl peptidase-4 (DPP-4) inhibitor may be added to prevent the degradation of active GLP-1.

  • GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.[13]

  • Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. The results are expressed as fold-increase over the vehicle control.

Conclusion

This compound is a highly potent and selective synthetic TGR5 agonist, demonstrating low nanomolar efficacy in activating both human and mouse TGR5.[3] When compared to other synthetic agonists, this compound exhibits one of the highest potencies reported to date. While direct comparative studies are limited, the available data suggest that this compound is a valuable research tool for investigating the physiological and therapeutic potential of TGR5 activation. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy in various disease models, particularly in comparison to other emerging TGR5 agonists. The development of agonists with improved tissue-specific targeting and reduced side effects, such as gallbladder filling, remains a key challenge in the field.[5]

References

Navigating TGR5 Agonism: A Comparative Analysis of TC-G 1005 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the dose-response relationship of TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. Through a detailed comparison with other notable TGR5 agonists, this document aims to facilitate informed decisions in metabolic disease research and drug discovery.

This compound is an experimental drug that acts as a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Activation of TGR5 has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduce blood glucose levels, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.[1][3] This guide presents a comparative analysis of this compound's dose-response profile against other TGR5 agonists, supported by experimental data and detailed protocols.

Comparative Dose-Response Analysis of TGR5 Agonists

The potency of TGR5 agonists is typically evaluated by their half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response. The following table summarizes the in vitro potency of this compound and its alternatives on human and mouse TGR5.

CompoundHuman TGR5 EC50 (nM)Mouse TGR5 EC50 (nM)Notes
This compound 0.72 [3][4]6.2 [3][4]Potent and selective agonist.
INT-777820[5]-A well-characterized synthetic TGR5 agonist.
BAR5011000[6]-Another selective synthetic TGR5 agonist.
Lithocholic Acid (LCA)--A primary bile acid and endogenous TGR5 agonist.
Oleanolic Acid1040[5]-A natural triterpenoid (B12794562) TGR5 agonist.

In Vivo Dose-Response of this compound

In vivo studies in mouse models have demonstrated the dose-dependent effects of this compound on key metabolic parameters.

Dose (mg/kg, p.o.)Effect on Plasma GLP-1 Levels (ICR mice)Effect on Blood Glucose (ICR mice)Effect on Blood Glucose (db/db mice)
2531% increase[3]--
5096% increase[3]49% reduction in AUC0-120 min[3]Significant reduction at 4, 6, 10, and 24 hours[3]
100282% increase[3]--

Experimental Protocols

TGR5 Activation Assay (CRE-Luciferase Reporter Assay)

This in vitro assay is a standard method to determine the potency of TGR5 agonists.

Principle: TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP). This assay utilizes a cell line (e.g., HEK293) stably expressing TGR5 and a luciferase reporter gene under the control of a cAMP response element (CRE). Agonist binding to TGR5 elevates cAMP levels, which in turn drives the expression of luciferase. The resulting luminescence is proportional to the agonist's activity.[7][8]

Methodology:

  • Cell Culture: HEK293 cells engineered to express human or mouse TGR5 and the CRE-luciferase reporter are cultured in a suitable medium (e.g., DMEM with 10% FBS).[9]

  • Assay Setup: Cells are seeded in 96-well plates. The following day, the culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 5.5 hours) at 37°C.[10]

  • Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence is then measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control and plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo GLP-1 Secretion Assay in Mice

This assay measures the ability of a compound to stimulate GLP-1 secretion in a living organism.

Methodology:

  • Animal Model: Male ICR mice are typically used.[3]

  • Compound Administration: Mice are orally administered a single dose of the test compound (e.g., this compound at 25, 50, or 100 mg/kg) or a vehicle control.[3]

  • Blood Sampling: At a specified time point after administration, blood samples are collected. To prevent GLP-1 degradation, a DPP-4 inhibitor is added to the collection tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • GLP-1 Measurement: Plasma levels of active GLP-1 are quantified using a commercially available ELISA kit.

  • Data Analysis: The increase in GLP-1 levels in the treated groups is compared to the vehicle control group.

In Vivo Blood Glucose Reduction Assay in Mice

This assay assesses the effect of a compound on blood glucose levels.

Methodology:

  • Animal Model: ICR mice or a diabetic mouse model like db/db mice are used.[3]

  • Fasting: Mice are fasted for a specific period (e.g., overnight) before the experiment.

  • Compound Administration: A single oral dose of the test compound (e.g., this compound at 50 mg/kg) or vehicle is administered.[3]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 30, 60, 120 minutes, and up to 24 hours) using a glucometer.[11]

  • Data Analysis: The change in blood glucose levels over time is plotted, and the area under the curve (AUC) can be calculated to determine the overall glucose-lowering effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow for determining the dose-response curve of a TGR5 agonist.

TGR5_Signaling_Pathway TCG1005 This compound (Agonist) TGR5 TGR5 Receptor TCG1005->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates EPAC->GLP1_Secretion Stimulates Glucose_Homeostasis Glucose Homeostasis GLP1_Secretion->Glucose_Homeostasis Improves Dose_Response_Workflow start Start prepare_cells Prepare TGR5-expressing HEK293 cells start->prepare_cells prepare_compounds Prepare serial dilutions of this compound start->prepare_compounds treat_cells Treat cells with This compound dilutions prepare_cells->treat_cells prepare_compounds->treat_cells incubate Incubate for 5.5 hours treat_cells->incubate add_reagent Add CRE-Luciferase assay reagent incubate->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence analyze_data Analyze data and generate dose-response curve read_luminescence->analyze_data end End analyze_data->end

References

A Comparative Guide to Measuring the Downstream Effects of TC-G 1005 on cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TGR5 agonist TC-G 1005 with other alternative compounds, focusing on their downstream effects on cyclic adenosine (B11128) monophosphate (cAMP) levels. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are outlined.

Introduction to this compound and TGR5 Signaling

This compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] TGR5 is a cell surface receptor that, upon activation, couples to a stimulatory G protein (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels modulates various downstream cellular processes. This pathway makes TGR5 an attractive therapeutic target for metabolic diseases, and understanding the potency and efficacy of agonists like this compound in stimulating cAMP production is crucial for drug development.

Comparative Analysis of TGR5 Agonist Potency

The potency of various TGR5 agonists is typically determined by their half-maximal effective concentration (EC50) for inducing a response, such as cAMP production. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and other common TGR5 agonists.

Compound NameAgonist TypeTarget SpeciesEC50 (cAMP Production)Citation(s)
This compound Synthetic Human TGR5 0.72 nM [2]
This compound Synthetic Mouse TGR5 6.2 nM [2]
INT-777SyntheticNot SpecifiedMicromolar potency, induces 166% of the cAMP synthesis effect observed with LCA[3]
Lithocholic Acid (LCA)Endogenous Bile AcidNot Specified0.53 µM[3]
Taurolithocholic acid (TLCA)Endogenous Bile AcidNot Specified0.33 µM[3]
Deoxycholic Acid (DCA)Endogenous Bile AcidNot SpecifiedNot Specified[3]
Chenodeoxycholic Acid (CDCA)Endogenous Bile AcidNot SpecifiedNot Specified[3]
Cholic Acid (CA)Endogenous Bile AcidNot SpecifiedNot Specified[3]
Ursodeoxycholic Acid (UDCA)Endogenous Bile AcidNot SpecifiedNot Specified[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 (GPBAR1) This compound->TGR5 Binds Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

TGR5 Signaling Pathway leading to cAMP production.

cAMP_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing TGR5) start->cell_culture treatment 2. Treatment (Add this compound or alternatives) cell_culture->treatment incubation 3. Incubation (Allow for cAMP production) treatment->incubation lysis 4. Cell Lysis (Release intracellular cAMP) incubation->lysis detection 5. cAMP Detection (e.g., ELISA, HTRF, or Luciferase Assay) lysis->detection analysis 6. Data Analysis (Calculate EC50 values) detection->analysis end End analysis->end

Generalized experimental workflow for a cAMP assay.

Experimental Protocols

Measuring the intracellular accumulation of cAMP is a common method to assess the activation of Gs-coupled receptors like TGR5. Below are detailed protocols for commonly used cAMP assays.

Cell Culture and Preparation
  • Cell Line: A human embryonic kidney (HEK293) cell line stably or transiently expressing the human TGR5 receptor is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Preparation: Cells are seeded into 96-well or 384-well assay plates and grown to a suitable confluency (typically 80-90%). Prior to the assay, the growth medium is removed, and cells are washed with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Agonist Treatment
  • Compound Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent, such as DMSO. Create a serial dilution of each compound in the assay buffer to achieve the desired final concentrations.

  • Treatment: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO in assay buffer) and a positive control (e.g., a known TGR5 agonist like lithocholic acid).

  • Phosphodiesterase (PDE) Inhibition: To prevent the degradation of cAMP, a PDE inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is often included in the assay buffer during the treatment step.

cAMP Measurement Assays

This is a competitive immunoassay format.

  • Principle: Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The assay uses fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. A high level of intracellular cAMP leads to a decrease in the FRET signal.

  • Procedure:

    • After the desired incubation time with the agonist (typically 15-60 minutes at room temperature), add the HTRF lysis buffer containing the anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer labeled with an acceptor fluorophore (e.g., d2).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.

    • The ratio of the two emission signals is used to calculate the amount of cAMP produced.

This is another competitive immunoassay format.

  • Principle: Similar to HTRF, this assay involves competition between the cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.

  • Procedure:

    • Following agonist treatment, lyse the cells using the provided lysis buffer.

    • Transfer the cell lysates to an antibody-coated microplate.

    • Add a cAMP conjugate (e.g., linked to horseradish peroxidase - HRP).

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme conjugate and measure the resulting colorimetric or chemiluminescent signal. The signal intensity is inversely proportional to the amount of cAMP in the sample.

This assay measures a downstream event of cAMP signaling.

  • Principle: This method utilizes a reporter gene, typically luciferase, under the control of a promoter containing cAMP response elements (CRE). An increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE promoter and drives the expression of the luciferase reporter gene.

  • Procedure:

    • Co-transfect the TGR5 expressing cells with a CRE-luciferase reporter plasmid.

    • After allowing for receptor and reporter expression, treat the cells with the TGR5 agonists.

    • Incubate for a longer period (typically 4-6 hours) to allow for gene transcription and protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the level of cAMP-induced gene expression.

Data Analysis
  • For each compound, plot the response (e.g., HTRF ratio, absorbance, or luminescence) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value for each agonist.

  • The efficacy (Emax) of each agonist can also be determined from the maximal response on the dose-response curve.

Conclusion

This compound is a highly potent TGR5 agonist, exhibiting significantly lower EC50 values for cAMP production compared to endogenous bile acids and other synthetic agonists. The choice of assay for measuring cAMP levels will depend on the specific experimental needs, considering factors such as throughput, sensitivity, and the desire to measure a direct second messenger (HTRF, ELISA) versus a downstream transcriptional event (luciferase reporter assay). The provided protocols offer a robust framework for researchers to quantify and compare the downstream effects of this compound and other TGR5 modulators.

References

Assessing PYY Secretion After TC-G 1005 Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TC-G 1005, a potent and selective TGR5 agonist, with other pharmacological agents for the stimulation of Peptide YY (PYY) secretion. PYY, a gut hormone co-secreted with glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, plays a crucial role in appetite regulation and glucose homeostasis, making it a key target in the development of therapeutics for obesity and type 2 diabetes.

Executive Summary

This compound is an experimental drug that activates the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] This activation stimulates the co-secretion of GLP-1 and PYY. While direct dose-response data for this compound on PYY secretion is not extensively published, its potent agonism of TGR5—a known pathway for PYY release—positions it as a significant secretagogue. This guide compares the performance of this compound with other TGR5 agonists and compounds acting through alternative pathways, supported by available experimental data.

Comparative Data on PYY Secretagogues

The following table summarizes the quantitative effects of various compounds on PYY and GLP-1 secretion. Data for this compound on GLP-1 secretion is included as a strong indicator of its likely effect on PYY, given their co-secretion.

CompoundTarget/MechanismModel SystemConcentration/DoseEffect on PYY SecretionEffect on GLP-1 Secretion
This compound TGR5 Agonist ICR Mice (in vivo) 25, 50, 100 mg/kg (p.o.) Data not available +31%, +96%, +282% [2][3]
Oleanolic AcidTGR5 AgonistSTC-1 Cells (in vitro)10 µM4.2 ± 0.7-fold increase[4]3.8 ± 0.5-fold increase[4]
RO5527239TGR5 AgonistGPBAR1-KI Mice (in vivo)10 mg/kg (p.o.)Significant increaseSignificant increase
GW9508GPR40/GPR120 AgonistMIN6 Cells (in vitro)20 µMData not available1.52-fold increase (glucose-stimulated)[5]
AR231453GPR119 AgonistRat Intestinal L-cells (in vitro)Not specifiedImplied increaseSignificantly increased[6]
ForskolinAdenylyl Cyclase ActivatorBeta cell networks10 µMData not availablePotentiates glucose-stimulated insulin (B600854) secretion
Phorbol Myristate Acetate (PMA)Protein Kinase C ActivatorHuman NCI-h716 cellsNot specifiedEnhanced PYY expression[7]Data not available

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

TGR5 Signaling Pathway for PYY and GLP-1 Secretion

TGR5_Signaling TCG1005 This compound / Bile Acids TGR5 TGR5 (GPBAR1) TCG1005->TGR5 Gs Gαs TGR5->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Epac Epac cAMP->Epac PLC_epsilon PLC-ε Epac->PLC_epsilon Ca_release Intracellular Ca²⁺ Release PLC_epsilon->Ca_release Secretion PYY & GLP-1 Co-Secretion Ca_release->Secretion

Caption: TGR5 activation by this compound initiates a signaling cascade leading to PYY and GLP-1 co-secretion.

In Vitro PYY Secretion Assay Workflow

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture STC-1 or NCI-H716 cells seeding Seed cells in multi-well plates cell_culture->seeding wash Wash cells with buffer seeding->wash incubation Incubate with this compound or alternatives wash->incubation collect Collect supernatant incubation->collect elisa Measure PYY concentration (ELISA/RIA) collect->elisa data Analyze and compare data elisa->data

Caption: A generalized workflow for assessing PYY secretion from enteroendocrine cell lines in vitro.

Experimental Protocols

In Vitro PYY Secretion Assay Using STC-1 Cells

This protocol is adapted from studies on enteroendocrine cell lines.[1][6]

1. Cell Culture and Seeding:

  • Culture murine STC-1 enteroendocrine cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed STC-1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.

2. Stimulation:

  • On the day of the experiment, gently wash the cells twice with a HEPES-based buffer.
  • Prepare stimulation solutions of this compound and other test compounds (e.g., Oleanolic Acid, GW9508, AR231453, Forskolin, PMA) at desired concentrations in the assay buffer.
  • Remove the wash buffer and add 500 µL of the stimulation solution to each well.
  • Incubate the plate at 37°C for a specified time (e.g., 2 hours).

3. Sample Collection and Analysis:

  • After incubation, carefully collect the supernatant from each well.
  • Centrifuge the supernatant to remove any cellular debris.
  • Measure the concentration of PYY in the supernatant using a commercially available PYY ELISA kit, following the manufacturer's instructions.
  • Normalize the PYY secretion to the total protein content of the cells in each well.

In Vivo Assessment of PYY Secretion in Mice

This protocol is a general guide based on in vivo studies of gut hormone secretion.[1][8]

1. Animal Handling and Dosing:

  • Use male ICR or C57BL/6 mice, acclimated to the housing conditions for at least one week.
  • Fast the mice overnight (approximately 16 hours) with free access to water.
  • Administer this compound or other test compounds orally (p.o.) by gavage at the desired doses. A vehicle control group should be included.

2. Blood Sampling:

  • At predetermined time points after administration (e.g., 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture.
  • Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent peptide degradation.

3. Plasma Preparation and PYY Measurement:

  • Centrifuge the blood samples at 4°C to separate the plasma.
  • Store the plasma samples at -80°C until analysis.
  • Determine the plasma PYY concentrations using a specific and sensitive PYY Radioimmunoassay (RIA) or ELISA kit.

4. Data Analysis:

  • Calculate the plasma PYY concentration for each animal at each time point.
  • Compare the PYY levels in the treated groups to the vehicle control group to determine the effect of the compounds on PYY secretion.

Conclusion

This compound, through its potent activation of TGR5, is a promising agent for stimulating PYY secretion. While direct comparative data for PYY is still emerging, the strong correlation with GLP-1 release provides a solid rationale for its investigation. This guide offers a framework for researchers to design and execute experiments to further elucidate the effects of this compound on PYY secretion and to compare its efficacy with other potential therapeutic agents. The provided protocols and signaling pathway diagrams serve as valuable resources for these endeavors.

References

Cross-Validation of TC-G 1005 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of TC-G 1005, a potent and selective TGR5 agonist, across different cell line models. The data presented here is compiled from various sources to offer a cross-validation of its cellular activity. This compound has been identified as an experimental drug that activates the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and has been shown to reduce blood glucose levels in vivo.[1][2][3]

TGR5 Signaling Pathway and Downstream Effects

This compound acts as an agonist to TGR5, a G protein-coupled receptor. Upon binding, it initiates a signaling cascade through the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in various physiological responses, including the secretion of GLP-1 from enteroendocrine cells.

This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TGR5 TGR5 This compound->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase ATP ATP G_alpha_s->AC Activates cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Leads to

This compound signaling cascade.

Comparative Efficacy of this compound in Different Cell Lines

The potency of this compound has been evaluated in several cell line models, each selected for its specific characteristics in studying TGR5 activation and downstream effects. The following table summarizes the available quantitative data.

Cell LineReceptorAssay TypeEndpointEC50 (nM)Reference
HEK293Human TGR5 (transfected)CRE-Luciferase ReporterLuciferase Activity0.72[4]
HEK293Mouse TGR5 (transfected)CRE-Luciferase ReporterLuciferase Activity6.2[4]
CHO-K1Human TGR5 (transfected)cAMP AssaycAMP ProductionData not availableN/A
NCI-H716Human TGR5 (endogenous)GLP-1 Secretion AssayGLP-1 ReleaseData not availableN/A

Note: While direct dose-response data for this compound in CHO-K1 and NCI-H716 cells is not publicly available in a comparative format, these cell lines are standard models for assessing TGR5 agonism. The provided protocols below are based on established methods for similar potent TGR5 agonists.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for assessing the activity of this compound in different cell lines.

Experimental Workflow cluster_cAMP cAMP/Reporter Assay (HEK293, CHO-K1) cluster_GLP1 GLP-1 Secretion Assay (NCI-H716) c1 Seed cells expressing TGR5 c2 Incubate (24h) c1->c2 c3 Treat with this compound (dose-response) c2->c3 c4 Incubate (e.g., 5.5h for reporter, shorter for cAMP) c3->c4 c5 Measure cAMP levels or Luciferase activity c4->c5 g1 Seed NCI-H716 cells on Matrigel g2 Differentiate (48h) g1->g2 g3 Starve cells g2->g3 g4 Treat with this compound (dose-response) g3->g4 g5 Incubate (e.g., 2h) g4->g5 g6 Collect supernatant g5->g6 g7 Measure GLP-1 concentration (ELISA) g6->g7

In vitro experimental workflows.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard practices for evaluating potent TGR5 agonists.

TGR5 Activation Assay in HEK293 Cells (CRE-Luciferase Reporter)

This protocol is adapted from the methodology used to determine the EC50 of this compound.[4]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with a TGR5 expression vector (human or mouse) and a CRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

    • Seed the transfected cells into 96-well plates at a density of 30,000-40,000 cells per well.[5]

    • Incubate for 16-24 hours at 37°C in a CO2 incubator.[5]

  • Agonist Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Replace the culture medium with the this compound dilutions.

    • Incubate for 5.5 hours at 37°C.[4]

  • Luciferase Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a commercial dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

cAMP Measurement Assay in CHO-K1 Cells

This is a general protocol for measuring cAMP production in response to a Gαs-coupled GPCR agonist.

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells in DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with a human TGR5 expression vector.

    • Seed the transfected cells into 96-well plates.

    • Incubate until cells reach 80-90% confluency.

  • Agonist Stimulation:

    • Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

    • Add serial dilutions of this compound and incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

GLP-1 Secretion Assay in NCI-H716 Cells

This protocol is based on established methods for measuring GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.[6][7]

  • Cell Culture and Differentiation:

    • Coat 24-well plates with Matrigel.[7]

    • Seed NCI-H716 cells at a density of 5 x 10^5 cells/well.[6]

    • Culture the cells for 48 hours in RPMI-1640 medium containing 10% FBS to allow for differentiation.[6]

  • Agonist Treatment:

    • Wash the cells gently with a serum-free buffer (e.g., HBSS).

    • Add this compound at various concentrations in a low-serum medium.

    • Incubate for 2 hours at 37°C.[8]

  • GLP-1 Measurement:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

Conclusion

This compound is a highly potent agonist of both human and mouse TGR5, as demonstrated in HEK293 cells. While direct comparative data across different cell lines and assay formats are not available in a single study, the established use of CHO-K1 for cAMP assays and NCI-H716 for GLP-1 secretion provides a framework for the cross-validation of its effects. The provided protocols offer a starting point for researchers to further investigate the cellular and molecular mechanisms of this compound and other TGR5 agonists. Further studies directly comparing the dose-response of this compound in these key cell lines would be valuable for a more complete understanding of its in vitro pharmacology.

References

A Comparative Analysis of TC-G 1005 and Other Bile Acid Receptor Modulators for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist, with other key bile acid receptor modulators. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies in metabolic and inflammatory diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Bile Acid Receptors and Their Modulators

Bile acids, traditionally known for their role in digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1] They exert their effects primarily through two key receptors: the G protein-coupled receptor TGR5 (also known as GPBAR1) and the nuclear receptor Farnesoid X Receptor (FXR).[1] TGR5 activation is linked to the secretion of glucagon-like peptide-1 (GLP-1), improved glucose homeostasis, and anti-inflammatory effects.[2][3] FXR activation plays a central role in bile acid homeostasis and lipid metabolism. The development of synthetic modulators targeting these receptors offers promising therapeutic avenues for conditions such as type 2 diabetes, non-alcoholic steatohepatitis (NASH), and cholestatic liver diseases.

This guide focuses on this compound, a highly potent TGR5 agonist, and compares its activity with other well-characterized bile acid receptor modulators, including the TGR5 agonists INT-777 and SB-756050, and the FXR agonist LJN452 (Tropifexor).

Quantitative Comparison of Bile Acid Receptor Modulators

The following tables summarize the in vitro potency of this compound and other selected bile acid receptor modulators. The data is compiled from various sources and presented to facilitate a direct comparison of their activity on their respective primary targets.

Table 1: In Vitro Potency (EC50) of TGR5 Agonists

CompoundTargetSpeciesAssay TypeEC50 (nM)Reference(s)
This compound TGR5HumancAMP Assay0.72[2]
TGR5MousecAMP Assay6.2[2]
INT-777 TGR5HumancAMP Assay820[4]
SB-756050 TGR5HumanNot Specified1300[3]

Table 2: In Vitro Potency of a Representative FXR Agonist

CompoundTargetSpeciesAssay TypeEC50 (nM)Reference(s)
LJN452 (Tropifexor) FXRHumanTR-FRET0.8This value is inferred from its high potency described in literature, though a specific EC50 from a directly comparable assay was not found in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize the activity of bile acid receptor modulators.

TGR5 Activation Assay (cAMP Measurement)

This assay quantifies the activation of TGR5 by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the TGR5 signaling pathway.

Principle: TGR5 is a Gs-coupled receptor. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for cAMP detection.[5]

Protocol Outline:

  • Cell Culture: HEK293 cells recombinantly expressing human TGR5 are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 384-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added to each well.

  • Signal Measurement: The plate is incubated to allow for the competitive binding of cellular cAMP and the labeled cAMP analog to the antibody. The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates an increase in intracellular cAMP.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value of the test compound.

FXR Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of an FXR agonist to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules.[6] In this assay, the FXR-LBD is tagged with a donor fluorophore (e.g., terbium-cryptate), and the coactivator peptide is tagged with an acceptor fluorophore (e.g., d2). Agonist binding to the LBD induces a conformational change that facilitates the recruitment of the coactivator, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.[6]

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer containing the GST-tagged FXR-LBD, a biotinylated SRC-1 coactivator peptide, a terbium-labeled anti-GST antibody (donor), and streptavidin-d2 (acceptor).

  • Compound Addition: Add serial dilutions of the test compound (e.g., LJN452) to a 384-well plate.

  • Assay Reaction: Add the master mix of assay reagents to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the EC50 value.

In Vivo Model of Cholestasis: Bile Duct Ligation (BDL)

The BDL model is a widely used surgical procedure in rodents to induce obstructive cholestasis and study the effects of therapeutic interventions.[7][8]

Principle: Ligation of the common bile duct prevents the flow of bile from the liver to the intestine, leading to the accumulation of bile acids in the liver and systemic circulation. This results in liver injury, inflammation, and fibrosis, mimicking the pathophysiology of cholestatic liver diseases.

Protocol Outline:

  • Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., mouse or rat) and prepare the surgical site under aseptic conditions.

  • Laparotomy: Make a midline abdominal incision to expose the abdominal contents.

  • Bile Duct Isolation: Gently retract the liver to visualize and isolate the common bile duct.

  • Ligation: Ligate the common bile duct in two locations using surgical sutures. The duct can be transected between the ligatures.

  • Closure: Close the abdominal wall and skin incisions.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

  • Compound Administration and Analysis: Administer the test compound (e.g., an FXR agonist) according to the study design. At the end of the study, collect blood and liver tissue for biochemical and histological analysis (e.g., serum liver enzymes, bilirubin, and fibrosis markers).

Visualizing Pathways and Workflows

TGR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TGR5 by an agonist.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TGR5 TGR5 Agonist->TGR5 Binds G_alpha_s G_alpha_s TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates GPCR_Agonist_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization cluster_invivo In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Assay (e.g., cAMP HTRF) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. other receptors) Dose_Response->Selectivity_Assay Secondary_Assays Secondary Functional Assays (e.g., GLP-1 secretion) Selectivity_Assay->Secondary_Assays Animal_Model Disease Model (e.g., DIO mice) Secondary_Assays->Animal_Model Efficacy_Studies Efficacy & PK/PD Studies Animal_Model->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of TC-G 1005: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the potent and selective TGR5 agonist, TC-G 1005, are outlined below to ensure laboratory safety and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with a step-by-step disposal plan, crucial safety data, and a clear workflow to manage this compound waste effectively.

This compound is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key target in metabolic disease research.[1] As with any potent bioactive compound, proper disposal is paramount to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While specific details may vary slightly between suppliers, the following table summarizes key safety information.

ParameterInformationSource
CAS Number 1415407-60-1MedchemExpress, Sigma-Aldrich
Molecular Formula C₂₅H₂₅N₃O₂Sigma-Aldrich
Molecular Weight 399.48 g/mol Sigma-Aldrich, Tocris Bioscience
Appearance SolidCayman Chemical
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Hazard Class WGK 3 (severely hazardous to water)Sigma-Aldrich

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations for hazardous waste.[2][3] The following procedure provides a general framework for proper disposal.

  • Segregation of Waste:

    • All materials that have come into contact with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.[2][3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical nature of the waste.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, and the CAS number: 1415407-60-1.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow the storage class code for combustible solids and be mindful of the water hazard classification.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical workflow for handling this compound in a research setting, from receipt to final disposal of waste.

G cluster_prep Preparation and Handling cluster_exp Experimentation cluster_waste Waste Generation and Segregation cluster_disposal Disposal Pathway A Receive and Log this compound B Store at appropriate temperature (-20°C or -80°C) A->B C Weigh Solid Compound in a Ventilated Enclosure B->C D Prepare Stock Solution (e.g., in DMSO) C->D G Unused Solid this compound C->G E Perform In Vitro / In Vivo Assay D->E J Liquid Waste (Unused Solutions) D->J F Generate Experimental Data E->F H Contaminated Labware (Vials, Pipette Tips) E->H I Contaminated PPE (Gloves, Lab Coat) E->I N Final Disposal by a licensed waste management facility K Collect all waste streams in a labeled hazardous waste container G->K H->K I->K J->K L Store waste in a designated secure area K->L M Arrange for pickup by Environmental Health & Safety (EHS) L->M M->N

Caption: Workflow for the handling and disposal of this compound.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and responsible chemical waste management, building trust in your institution's commitment to safety and environmental stewardship.

References

Personal protective equipment for handling TC-G 1005

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of TC-G 1005, a potent and selective Takeda G protein-coupled receptor 5 (TGR5) agonist. The following procedural guidance is based on best practices for handling potent, non-hazardous research compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The information provided herein is based on publicly available data for this compound and general safety protocols for handling potent small molecules. It is imperative to supplement this guide with your institution's specific safety procedures and to conduct a thorough risk assessment before commencing any work.

Compound Identification and Properties

This compound is an experimental drug used in research to study the function of the G protein-coupled bile acid receptor (GPBAR1/TGR5).[1] It has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels.[1]

PropertyValueSource
Chemical Name (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone
Molecular Formula C25H25N3O2[2]
Molecular Weight 399.48 g/mol [2]
CAS Number 1415407-60-1[2]
Purity ≥98%[2]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Due to its high potency, this compound should be handled with care to avoid accidental exposure. The following is a step-by-step guide for safe handling in a laboratory environment.

Engineering Controls
  • Designated Work Area: All handling of this compound, especially of the solid compound, should be conducted in a designated area, such as a chemical fume hood or a ventilated laminar flow enclosure, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory. Fume hoods should be tested and certified to meet institutional safety standards.

Personal Protective Equipment (PPE)
PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of as chemical waste after handling.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.
Lab Coat A clean, buttoned lab coat should be worn to protect from spills.
Respiratory Protection If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary based on your institution's risk assessment.

Experimental Workflow Diagram

This compound Handling Workflow Handling Workflow for this compound cluster_prep Preparation cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Store Stock Solution Store Stock Solution Vortex/Sonicate->Store Stock Solution Decontaminate Surfaces Decontaminate Surfaces Store Stock Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

Logistical Information: Storage and Solution Preparation

Proper storage and accurate solution preparation are critical for maintaining the integrity of this compound and ensuring experimental reproducibility.

Storage Conditions
FormStorage TemperatureDuration
Solid (Powder) -20°C3 years
Solid (Powder) 4°C2 years
Stock Solution -80°C2 years
Stock Solution -20°C1 year

Data sourced from MedChemExpress and Tocris Bioscience.[3][4]

Solubility Data
SolventMaximum Concentration
DMSO 100 mM
Ethanol 100 mM

Data sourced from R&D Systems.[2]

Stock Solution Preparation Protocol
  • Pre-Weighing: Before opening, gently tap the vial to ensure all powder is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: To aid dissolution, the solution can be gently heated to 37°C and/or sonicated.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term use.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and vials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[5]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound" and any solvents used.

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[6][7] Follow all federal, state, and local regulations for hazardous waste disposal.[8]

Emergency Procedures

Spills
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spills: Evacuate the area and alert your institution's EHS or emergency response team.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guidance is based on general first aid procedures for chemical exposure.[9]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.